Technical Documentation Center

2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole
  • CAS: 2549048-25-9

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 2-(6-Methoxypyrimidin-4-yl)-octahydro-1H-isoindole: A Technical Guide for Preclinical Development

Executive Summary The fusion of a bicyclic aliphatic amine with a functionalized heteroaromatic ring creates a privileged scaffold highly valued in modern medicinal chemistry. This technical whitepaper provides an in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of a bicyclic aliphatic amine with a functionalized heteroaromatic ring creates a privileged scaffold highly valued in modern medicinal chemistry. This technical whitepaper provides an in-depth mechanistic analysis and self-validating experimental framework for the synthesis of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole . Designed for process chemists and drug development professionals, this guide dissects the causality behind reagent selection, compares coupling methodologies, and establishes a robust protocol for scalable C-N bond formation.

Pharmacological Context & Scaffold Rationale

The target molecule is strategically designed to exploit two highly effective pharmacophores:

  • Octahydro-1H-isoindole Core : This bicyclic amine provides critical conformational rigidity. The cis-fusion of the two rings generates chiral centers at the bridgehead carbons (C3a and C7a). The specific spatial arrangement—particularly the (3aR,7aS) configuration—dictates the overall 3D topography of the molecule, allowing for optimal hydrophobic interactions within target binding pockets, such as the SUR1 subunit of K-ATP channels .

  • 6-Methoxypyrimidin-4-yl Moiety : Pyrimidines are ubiquitous in kinase inhibitors and GPCR modulators. The nitrogen atoms act as a robust hydrogen bond acceptor system (often participating in hinge-binding motifs), while the methoxy group modulates both the electron density of the ring and its overall lipophilicity .

Retrosynthetic Analysis & Pathway Design

The construction of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole relies on a highly convergent synthetic strategy. The primary structural disconnection is made at the C-N bond bridging the pyrimidine ring and the isoindole nitrogen.

Retrosynthesis Target 2-(6-methoxypyrimidin-4-yl)- octahydro-1H-isoindole Intermediates Octahydro-1H-isoindole + 4-chloro-6-methoxypyrimidine Target->Intermediates C-N Disconnection Starting cis-1,2-Cyclohexanedicarboxylic anhydride + Urea Intermediates->Starting Imide Formation & Reduction

Retrosynthetic pathway for 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole.

This disconnection leads to two readily accessible precursors: octahydro-1H-isoindole and 4-chloro-6-methoxypyrimidine. The forward synthesis requires two core phases: the stereoselective assembly of the bicyclic amine and the subsequent heteroaromatic functionalization.

Core Synthesis Phase 1: Assembly of the Octahydro-1H-isoindole Core

While racemic or enantiopure cis-octahydro-1H-isoindole (CAS: 1470-99-1) can be sourced commercially , de novo synthesis is often required for scale-up or isotopic labeling.

Causality Behind Experimental Choices: The synthesis begins with imide formation from cis-1,2-cyclohexanedicarboxylic anhydride and urea to yield cis-hexahydrophthalimide. This intermediate is then subjected to aggressive reduction. Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is specifically chosen over milder reducing agents (like NaBH₄). Imides are highly resistant to reduction; LiAlH₄ provides the necessary hydride transfer capability to fully reduce the carbonyl groups to methylenes without epimerizing the sensitive cis-bridgehead carbons, preserving the required stereochemistry .

Core Synthesis Phase 2: Pyrimidine Functionalization (C-N Bond Formation)

Coupling the secondary aliphatic amine to the pyrimidine ring can be achieved via two distinct mechanistic pathways .

Strategy A: Nucleophilic Aromatic Substitution (SNAr) - The Preferred Route The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms, which withdraw electron density via inductive and resonance effects. This strongly activates the 2, 4, and 6 positions toward nucleophilic attack. Despite the electron-donating resonance effect of the 6-methoxy group, the 4-chloro position remains highly electrophilic. Consequently, SNAr with a strong nucleophile like the secondary amine of octahydro-1H-isoindole proceeds efficiently under thermal conditions .

Strategy B: Buchwald-Hartwig Cross-Coupling - The Alternative If steric hindrance becomes an issue (e.g., when utilizing heavily substituted isoindole derivatives), palladium-catalyzed Buchwald-Hartwig amination is deployed. This method bypasses the reliance on the electrophilicity of the pyrimidine, instead utilizing the oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination .

Experimental Protocols (Self-Validating Systems)

The following protocol details the SNAr approach, optimized for high yield and self-validation through integrated In-Process Controls (IPCs).

SNArWorkflow Step1 1. Charge Reactor Octahydro-1H-isoindole + Pyrimidine + DIPEA Step2 2. Solvent Addition Add anhydrous DMF/NMP Step1->Step2 Step3 3. Thermal Activation Heat to 90-110 °C for 6-8 hours Step2->Step3 Step4 4. In-Process Control (IPC) LC-MS / TLC (>95% conversion) Step3->Step4 Step5 5. Aqueous Workup Quench with H2O, Extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the SNAr coupling process.

Step-by-Step Methodology: SNAr Coupling
  • Reagent Preparation : To a dry, argon-purged 250 mL round-bottom flask, charge 4-chloro-6-methoxypyrimidine (1.0 equiv, 10 mmol) and cis-octahydro-1H-isoindole hydrochloride (1.05 equiv, 10.5 mmol) .

  • Solvent & Base Addition : Suspend the reactants in anhydrous N,N-Dimethylformamide (DMF) (50 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol) dropwise. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the hydrochloride salt of the amine and scavenges the HCl generated during the SNAr process without competing as a nucleophile against the pyrimidine.

  • Thermal Activation : Heat the reaction mixture to 90 °C under continuous stirring for 8 hours.

  • Self-Validating IPC : At t = 6 hours, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. System Rule : Proceed to workup only when the IPC confirms >95% consumption of the 4-chloro-6-methoxypyrimidine (monitored by the disappearance of the characteristic isotopic chlorine cluster in the MS spectra).

  • Workup : Cool the mixture to room temperature. Quench by pouring into 200 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (5 x 50 mL) to systematically remove residual DMF.

  • Purification : Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole.

Quantitative Data & Optimization Matrix

To guide process chemists in scaling up the synthesis, the following table summarizes the quantitative optimization data comparing SNAr and Buchwald-Hartwig conditions for this specific scaffold , .

ParameterSNAr (Thermal)SNAr (Microwave)Buchwald-Hartwig
Reagents Octahydroisoindole, DIPEAOctahydroisoindole, K₂CO₃Octahydroisoindole, NaOtBu
Catalyst/Ligand NoneNonePd₂(dba)₃ / BINAP
Solvent DMF or NMPNMPToluene or 1,4-Dioxane
Temperature 90–110 °C150 °C80–100 °C
Reaction Time 8–12 hours15–30 minutes4–6 hours
Typical Yield 75–82%85–90%60–70%
Impurity Profile Low (trace hydrolysis)Very LowModerate (hydrodehalogenation)
Scalability Excellent (>1 kg)Limited by MW reactor sizeModerate (Catalyst cost constraints)

Note: Microwave-assisted SNAr provides the highest yield and fastest kinetics, but traditional thermal SNAr remains the most scalable and cost-effective method for bulk preclinical synthesis.

Conclusion

The synthesis of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole is most efficiently achieved via a convergent SNAr pathway. By carefully selecting non-nucleophilic bases (DIPEA) and employing self-validating IPCs, researchers can ensure high-fidelity C-N bond formation. The octahydro-1H-isoindole core, with its defined stereochemistry, combined with the hydrogen-bonding capacity of the methoxypyrimidine, provides a highly tunable and pharmacologically potent scaffold for advanced drug development.

References

  • Carboxylic Acids | AMERICAN ELEMENTS® | Products | Applications . American Elements. [Link]

  • Mild and Catalyst-Free Microwave-Assisted Synthesis of 4,6-Disubstituted 2-Methylthiopyrimidines . ResearchGate. [Link]

  • Cis-Octahydro-1H-isoindole Hydrochloride CAS 161829-92-1 . Home Sunshine Pharma.[Link]

Exploratory

2-(6-Methoxypyrimidin-4-yl)-octahydro-1H-isoindole: A High-Fsp³ Scaffold for Next-Generation Kinase and CNS Therapeutics

Executive Summary In modern drug discovery, the transition from planar, heavily aromatic libraries to structurally complex, three-dimensional architectures is paramount. The compound 2-(6-methoxypyrimidin-4-yl)-octahydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, heavily aromatic libraries to structurally complex, three-dimensional architectures is paramount. The compound 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole (CAS: 2549048-25-9) represents a highly optimized pharmacophore designed to bridge this gap. By coupling a privileged heteroaromatic hinge-binding motif (pyrimidine) with a sterically demanding, sp³-rich bicyclic amine (octahydro-1H-isoindole), this scaffold offers a versatile starting point for the development of highly selective kinase inhibitors and central nervous system (CNS) therapeutics.

This technical guide dissects the structural rationale, physicochemical profiling, synthetic methodology, and target validation protocols for this compound, providing a comprehensive blueprint for medicinal chemists and drug development professionals.

Structural Rationale: The "Escape from Flatland" Paradigm

The high attrition rate of drug candidates in clinical trials has been historically linked to the over-reliance on flat, achiral, and highly aromatic compounds generated during early high-throughput screening (HTS) campaigns. In their seminal "Escape from Flatland" theory, Lovering et al. demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with improved aqueous solubility, reduced promiscuity, and higher clinical success rates .

The Octahydro-1H-isoindole Core (The 3D Shield)

The octahydro-1H-isoindole moiety is a saturated bicyclic amine. Its incorporation serves two critical functions:

  • High Fsp³ Contribution: It injects significant three-dimensionality into the molecule, pushing the overall Fsp³ to ~0.69 (well above the >0.42 threshold associated with successful clinical candidates).

  • Steric Vectoring: In kinase active sites, the bulky bicyclic system projects outward toward the solvent-exposed region or into specific selectivity pockets, preventing off-target binding to closely related kinases.

The 6-Methoxypyrimidin-4-yl Appendage (The Hinge Binder)

Pyrimidines are ubiquitous in FDA-approved kinase inhibitors . The nitrogen atoms in the pyrimidine ring act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region. The addition of the methoxy group modulates the electron density of the pyrimidine, fine-tuning its basicity and providing an additional vector for hydrogen bonding with active-site water molecules or gatekeeper residues .

Physicochemical Profiling

The integration of the sp³-rich core with the pyrimidine headgroup yields a compound that strictly adheres to Lipinski's Rule of Five, making it an ideal lead-like fragment for further elaboration.

Table 1: Predicted Physicochemical Properties

PropertyValueMedicinal Chemistry Significance
Molecular Weight (MW) 233.32 g/mol Highly efficient ligand; allows room for further functionalization (MW < 500).
Fraction sp³ (Fsp³) 0.69Exceptional 3D character; promotes solubility and target specificity.
Calculated LogP (cLogP) ~1.8Optimal lipophilicity for both oral bioavailability and blood-brain barrier (BBB) penetration.
H-Bond Donors (HBD) 0Enhances membrane permeability.
H-Bond Acceptors (HBA) 4Sufficient for target engagement without excessive desolvation penalties.
Polar Surface Area (PSA) 38.5 ŲIdeal for CNS penetration (PSA < 90 Ų is generally required for BBB crossing).

Synthetic Methodology

The construction of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole is achieved via a Nucleophilic Aromatic Substitution (S_NAr) reaction.

Mechanistic Rationale

The electron-deficient nature of the pyrimidine ring, exacerbated by the electronegative chlorine atom at the 4-position, makes it susceptible to nucleophilic attack by the secondary amine of the octahydro-1H-isoindole. N,N-Diisopropylethylamine (DIPEA) is utilized as a base; its steric bulk prevents it from acting as a competing nucleophile, ensuring it solely acts as a proton scavenger to drive the reaction forward. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point, accommodating the elevated temperatures required to overcome the activation energy of the S_NAr pathway.

G A Octahydro-1H-isoindole (sp3-rich core) C DIPEA, NMP 110°C, 12h A->C B 4-Chloro-6-methoxypyrimidine (Hinge-binder) B->C D 2-(6-methoxypyrimidin-4-yl) -octahydro-1H-isoindole C->D SNAr Reaction

Figure 1: S_NAr synthetic workflow for the title compound.

Step-by-Step Synthesis Protocol
  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-6-methoxypyrimidine (1.0 eq, 10 mmol) in anhydrous NMP (15 mL) under an inert nitrogen atmosphere.

  • Amine Addition: Add octahydro-1H-isoindole hydrochloride (1.1 eq, 11 mmol) to the stirring solution.

  • Base Addition: Dropwise, add DIPEA (3.0 eq, 30 mmol). The excess base is required to neutralize the hydrochloride salt of the amine and scavenge the HCl generated during the substitution.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 110 °C using an oil bath. Stir continuously for 12 hours. Monitor reaction completion via LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (3 x 20 mL) and brine (20 mL) to remove NMP and DIPEA salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0-5% Methanol in Dichloromethane) to yield the pure product as a pale solid.

Pharmacological Application: Kinase Inhibition

Because of the pyrimidine core, this scaffold is highly primed for targeting kinases implicated in oncology and neurodegeneration, such as RET (Rearranged during Transfection) or TBK1 (TANK-binding kinase 1) .

G L 2-(6-methoxypyrimidin-4-yl) -octahydro-1H-isoindole K Target Kinase (e.g., RET/TBK1) ATP-Binding Pocket L->K Competitive Inhibition (Hinge Binding) S Downstream Signaling (STAT3 / AKT) K->S Phosphorylation (Blocked) O Tumor Proliferation / Neuroinflammation S->O Disease Progression (Halted)

Figure 2: Mechanism of action for pyrimidine-based kinase inhibition.

Target Validation Protocol: TR-FRET Kinase Binding Assay

To validate the binding affinity (IC₅₀) of the synthesized compound against a target kinase, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended. Causality Note: TR-FRET is chosen over standard fluorescence polarization because the time-resolved measurement eliminates interference from the auto-fluorescence of aromatic drug compounds, ensuring high signal-to-noise ratios.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., GST-tagged RET) to a final well concentration of 5 nM.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing without tip carryover.

  • Tracer & Antibody Addition: Add 5 µL of the kinase solution to the wells. Incubate for 15 minutes at room temperature. Subsequently, add 5 µL of a detection mix containing a fluorescently labeled ATP-competitive tracer (e.g., Kinase Tracer 236, 20 nM final) and a Europium-labeled anti-GST antibody (2 nM final).

  • Equilibration & Reading: Protect the plate from light and incubate for 60 minutes at room temperature to allow the binding equilibrium to establish.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite the Europium donor at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor tracer). Calculate the IC₅₀ using a four-parameter logistic regression model based on the 665/620 emission ratio.

References

  • Escape from flatland: increasing saturation as an approach to improving clinical success. Lovering F, Bikker J, Humblet C. Journal of Medicinal Chemistry. 2009 Nov 12;52(21):6752-6. URL:[Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Roskoski R Jr. Pharmacological Research. 2020;152:104609. URL:[Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Gujjar R, et al. Journal of Medicinal Chemistry. 2021. URL:[Link]

  • Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders. Mologni L, et al. Future Medicinal Chemistry. 2020. URL:[Link]

Foundational

Architectural Evolution in Drug Discovery: The 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole Scaffold

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Identifier: CAS 2549048-25-9 Executive Summary: The Intersectio...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Identifier: CAS 2549048-25-9

Executive Summary: The Intersection of 3D Complexity and Kinase Targeting

Historically, high-throughput screening (HTS) libraries were dominated by flat, sp2-hybridized aromatic molecules. While these compounds are easy to synthesize via standard cross-coupling reactions, they frequently suffer from poor aqueous solubility, off-target promiscuity, and high clinical attrition rates due to cardiotoxicity (e.g., hERG channel inhibition).

The discovery and utilization of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole (CAS 2549048-25-9) represents a paradigm shift in medicinal chemistry, embodying the "Escape from Flatland" hypothesis [1]. By fusing a classic kinase-anchoring motif (the 6-methoxypyrimidine ring) with a highly saturated, sp3-rich bicyclic system (octahydro-1H-isoindole), researchers have engineered a versatile pharmacophore. This specific structural combination is now a foundational building block in the development of next-generation allosteric inhibitors, particularly for SHP2 phosphatases and Anaplastic Lymphoma Kinase (ALK) [2][3].

Structural Rationale & Pharmacological Causality

To understand the utility of this compound, we must deconstruct its two primary architectural components and the causality behind their selection in drug design.

The 6-Methoxypyrimidin-4-yl Anchor

The pyrimidine ring is a privileged scaffold in oncology. The nitrogen atoms in the pyrimidine ring act as critical hydrogen-bond acceptors, typically interacting with the hinge region of kinases or the allosteric pockets of phosphatases. The addition of the 6-methoxy group serves two distinct purposes:

  • Electronic Modulation: It donates electron density into the pyrimidine ring via resonance, modulating the pKa of the ring nitrogens to optimize hydrogen bonding strength.

  • Steric Projection: The methoxy group occupies specific hydrophobic sub-pockets, preventing the molecule from adopting unfavorable conformations.

The Octahydro-1H-isoindole Core (The sp3 Advantage)

Replacing a flat isoindoline ring with a fully saturated octahydro-1H-isoindole core drastically increases the fraction of sp3 carbons ( Fsp3​ ). This 3D bulk is the primary driver for avoiding cardiotoxicity. The hERG potassium channel pore is notoriously promiscuous, binding tightly to flat, lipophilic basic amines. The rigid, non-planar geometry of the octahydroisoindole system physically clashes with the hERG binding site, effectively engineering out cardiotoxicity while maintaining basicity for target engagement [2].

Quantitative Comparison: Flat vs. 3D Scaffolds

The following table summarizes the pharmacological advantages of utilizing the octahydroisoindole-pyrimidine scaffold over traditional flat analogs.

Pharmacological MetricFlat sp2-Scaffold (e.g., Isoindoline)3D sp3-Scaffold (Octahydroisoindole)Causality / Rationale
Fraction sp3 ( Fsp3​ ) Low ( ≈0.2 )High ( >0.6 )Higher Fsp3​ correlates with reduced promiscuity and higher clinical success rates.
Aqueous Solubility (LogS) Poor (High crystal lattice energy)Improved (Lower lattice energy)3D geometry disrupts flat crystal packing, lowering the energy required for solvation.
hERG Inhibition (IC50) High Risk ( <1μM )Low Risk ( >10μM )Steric bulk of the saturated bicycle prevents intercalation into the hERG channel pore.
Binding Vector Projection 2D (Planar)3D (Spherical/Angular)Allows precise projection of substituents into deep, non-linear allosteric pockets.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole is achieved via a Nucleophilic Aromatic Substitution ( SN​Ar ). As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following workflow ensures high yield and purity by leveraging specific chemical causalities.

Step-by-Step SN​Ar Workflow
  • Reagent Preparation & Solvation:

    • Action: Dissolve 4-chloro-6-methoxypyrimidine (1.0 eq) and octahydro-1H-isoindole (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0.2 M concentration.

    • Causality: DMF is a highly polar aprotic solvent. It is specifically chosen because it stabilizes the negatively charged Meisenheimer complex intermediate that forms during the SN​Ar reaction, significantly lowering the activation energy.

  • Base Addition:

    • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at room temperature.

    • Causality: DIPEA acts as a non-nucleophilic "proton sponge." It neutralizes the HCl byproduct generated during the substitution. Because it is sterically hindered, it will not compete with the octahydroisoindole for the electrophilic pyrimidine carbon.

  • Thermal Activation:

    • Action: Elevate the reaction temperature to 90°C and stir for 12 hours under an inert nitrogen atmosphere.

    • Causality: While the pyrimidine ring is electron-deficient, the methoxy group at the 6-position donates some electron density, making the 4-position slightly less electrophilic than a standard dichloropyrimidine. Thermal energy (90°C) is required to overcome this kinetic barrier.

  • In-Process Validation (LC-MS):

    • Action: Sample 10 µL of the reaction mixture, dilute in Methanol, and analyze via LC-MS.

    • Validation Gate: The reaction is only deemed complete when the starting material mass ( m/z 144 for the pyrimidine) is entirely replaced by the product mass ( m/z 234 [M+H]+ ). Causality: Proceeding to workup before full conversion results in a mixture of basic amines that are notoriously difficult to separate via standard silica gel chromatography.

  • Workup & Partitioning:

    • Action: Quench the reaction with ice water and extract with Ethyl Acetate (EtOAc). Wash the organic layer three times with a 5% aqueous Lithium Chloride (LiCl) solution.

    • Causality: DMF is highly miscible with EtOAc. The addition of aqueous LiCl specifically alters the ionic strength of the aqueous phase, forcing the DMF to partition into the water layer and leaving the highly pure product in the organic phase.

Synthesis R1 4-chloro-6-methoxypyrimidine (Electrophile) Cond DIPEA, DMF 90°C, 12h (Proton Sponge / Stabilization) R1->Cond R2 Octahydro-1H-isoindole (Nucleophile) R2->Cond Prod 2-(6-methoxypyrimidin-4-yl)- octahydro-1H-isoindole [m/z 234] Cond->Prod SNAr Reaction

Synthetic workflow of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole via SNAr.

Application in Targeted Therapeutics: SHP2 and Kinase Inhibition

The isolated compound is rarely the final drug; rather, it is a highly optimized core. By functionalizing the pyrimidine ring or the octahydroisoindole core, researchers create potent antagonists for pathways driving cellular proliferation.

The SHP2 Allosteric Inhibition Mechanism

SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) is a critical node in the RAS/ERK signaling pathway, frequently mutated in cancers. Traditional active-site inhibitors failed due to poor cellular permeability.

Derivatives of the octahydroisoindole-pyrimidine scaffold act as allosteric inhibitors [2]. The pyrimidine ring anchors to the interface between the N-SH2, C-SH2, and phosphatase domains, while the bulky, 3D octahydroisoindole core acts as a "molecular wedge." This wedge physically locks SHP2 in its auto-inhibited (closed) conformation, preventing it from interacting with RAS and shutting down downstream ERK signaling.

Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (Active State) RTK->SHP2 RAS RAS Activation SHP2->RAS ERK ERK Signaling RAS->ERK Prolif Cellular Proliferation (Cancer) ERK->Prolif Inhibitor Octahydroisoindole-Pyrimidine Scaffold Inhibitor->SHP2 Allosteric 'Wedge' Inhibition

Inhibition of the oncogenic SHP2/RAS/ERK signaling pathway by octahydroisoindole-pyrimidine derivatives.

Conclusion

The compound 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole is a masterclass in modern structural drug design. By deliberately moving away from flat, sp2-hybridized systems and embracing the stereochemical complexity of the octahydroisoindole core, researchers have created a self-validating, highly soluble, and cardiotoxicity-evading pharmacophore. Its continued use in synthesizing SHP2 antagonists and ALK/FAK kinase inhibitors underscores its critical place in the history and future of targeted therapeutics.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Complexity as a Directed Strategy for Improving Success in Drug Discovery. Journal of Medicinal Chemistry.[Link]

  • Novartis AG. (2023). Pyrimidinone derivatives as SHP2 antagonists (US Patent No. 11,702,392 B2). U.S.
  • IRM LLC. (2011). Compounds and compositions as protein kinase inhibitors (US Patent No. 8,039,479 B2). U.S.
  • ChemSrc. (2025). 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole (CAS 2549048-25-9) Chemical Properties.[Link]

Exploratory

Polypharmacological Profiling of the 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole Scaffold: A Technical Guide to Therapeutic Targets

Executive Summary & Structural Rationale In modern medicinal chemistry, the convergence of privileged pharmacophores often yields molecules with profound multi-target potential. The 2-(6-methoxypyrimidin-4-yl)-octahydro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the convergence of privileged pharmacophores often yields molecules with profound multi-target potential. The 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole scaffold represents a highly engineered chemical space combining a pyrimidine signaling-director with a rigid, saturated bicyclic amine core.

As a Senior Application Scientist evaluating this compound class, it is critical to understand why this specific topology is utilized. The octahydro-1H-isoindole core provides a unique three-dimensional spatial vector that mimics endogenous ligands while introducing significant steric bulk. This structural rigidity enhances target engagement across diverse biological systems while mitigating the off-target liabilities—such as hERG potassium channel toxicity—commonly associated with flat, highly lipophilic aromatic rings[1].

This technical whitepaper dissects the primary therapeutic targets of this scaffold, detailing the mechanistic rationale, self-validating experimental protocols, and quantitative profiling necessary for advanced drug development.

Primary Target: Allosteric Inhibition of SHP2 (PTPN11)

Mechanistic Insight

Src Homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a critical node in the RTK/RAS/ERK signaling cascade, making it a highly sought-after target in oncology. SHP2 exists in an auto-inhibited state where its N-SH2 domain blocks the catalytic PTP domain.

Derivatives of the octahydro-1H-isoindole-pyrimidine class act as "molecular glues." Instead of competing with ATP or substrates at the active site, these compounds bind to the allosteric pocket at the interface of the N-SH2 and PTP domains. This binding stabilizes the closed, auto-inhibited conformation, preventing upstream receptor tyrosine kinases (RTKs) from activating the enzyme[1].

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2_Open SHP2 (Active) Open Conformation RTK->SHP2_Open Phospho-tyrosine binding SHP2_Closed SHP2 (Auto-inhibited) Closed Conformation SHP2_Closed->SHP2_Open Activation RAS_ERK RAS/MAPK Signaling Cascade SHP2_Open->RAS_ERK Dephosphorylation Inhibitor 2-(6-methoxypyrimidin-4-yl)- octahydro-1H-isoindole Inhibitor->SHP2_Closed Allosteric Stabilization Inhibitor->SHP2_Open Prevents Activation

Diagram 1: Mechanism of SHP2 allosteric stabilization by the octahydro-1H-isoindole scaffold.

Self-Validating Protocol: Allosteric SHP2 DiFMUP Catalytic Assay

To rigorously evaluate the allosteric inhibition of SHP2, we must design an assay that isolates the conformational dynamics of the enzyme.

  • Step 1: Protein Preparation & Activation: Incubate recombinant full-length human SHP2 (residues 1-593) with an activating peptide (e.g., bis-phosphorylated IRS-1 pY1172).

    • Causality: We must use the full-length protein because the allosteric pocket requires the N-SH2 domain. The activating peptide mimics upstream RTK binding, forcing the enzyme into an open, active state; without it, basal activity is too low for a robust assay window.

  • Step 2: Compound Incubation: Add the test compound in a 10-point dose-response curve and incubate for 30 minutes to reach binding equilibrium.

  • Step 3: Substrate Addition: Introduce DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

    • Causality: DiFMUP is a fluorogenic substrate. Upon dephosphorylation by active SHP2, it emits fluorescence (Ex 358 nm / Em 450 nm), allowing real-time kinetic monitoring.

  • Step 4: Orthogonal Validation (The Self-Validating Step): Run a parallel assay using a truncated SHP2 construct (PTP catalytic domain only, lacking the SH2 domains).

    • Causality: A true allosteric inhibitor will show high potency against the full-length enzyme but zero inhibition against the truncated PTP domain. If the compound inhibits both, it is a non-selective orthosteric inhibitor or a pan-assay interference compound (PAINS).

DiFMUP_Assay Step1 Step 1: Protein Prep Full-length SHP2 (1-593) Ensures N-SH2 domain is present Step2 Step 2: Compound Incubation 2-(6-methoxypyrimidin-4-yl)- octahydro-1H-isoindole Step1->Step2 Step3 Step 3: Activation IRS-1 pY1172 peptide Stimulates open conformation Step2->Step3 Step4 Step 4: Substrate DiFMUP addition Fluorogenic read-out Step3->Step4 Step5 Step 5: Validation PTP-only mutant control Confirms allosteric mechanism Step4->Step5

Diagram 2: Workflow for the self-validating SHP2 DiFMUP Catalytic Assay.

Secondary Target: Monoamine Transporters (TRIs)

Mechanistic Insight

Beyond oncology, the octahydro-1H-isoindole core is a highly privileged scaffold in neuroscience. Bicyclic amines are classic pharmacophores for monoamine transporters. When functionalized appropriately, these scaffolds act as potent Triple Reuptake Inhibitors (TRIs), simultaneously blocking the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT)[2]. The addition of the methoxypyrimidine moiety enhances metabolic stability and brain penetrance.

TRI_Mechanism Compound Octahydro-1H-isoindole Derivative SERT SERT Compound->SERT Inhibits NET NET Compound->NET Inhibits DAT DAT Compound->DAT Inhibits Synapse Increased Synaptic Monoamines SERT->Synapse Blocks Reuptake NET->Synapse Blocks Reuptake DAT->Synapse Blocks Reuptake

Diagram 3: Triple Reuptake Inhibitor (TRI) mechanism of action at the synaptic cleft.

Self-Validating Protocol: Radioligand Uptake Assay

To confirm TRI activity, we must measure the functional blockade of neurotransmitter transport in a highly controlled cellular environment.

  • Step 1: Cell Line Preparation: Utilize three distinct HEK293 cell lines, each stably transfected with human SERT, NET, or DAT.

    • Causality: Primary neurons express a myriad of endogenous receptors that confound uptake data. HEK293 cells lack endogenous monoamine transporters, ensuring that any observed uptake is strictly mediated by the transfected human target.

  • Step 2: Compound Incubation: Pre-incubate the cells with the test compound for 15 minutes.

  • Step 3: Radioligand Addition: Introduce tritium-labeled substrates: [3H]-Serotonin, [3H]-Norepinephrine, and[3H]-Dopamine.

  • Step 4: Self-Validating Control (Non-Specific Uptake): In parallel control wells, apply saturating concentrations of highly selective reference inhibitors (Fluoxetine for SERT, Nisoxetine for NET, GBR12909 for DAT).

    • Causality: Subtracting the radioactive signal of these control wells from the total signal isolates the specific transporter-mediated uptake. This validates the assay's dynamic range and proves the compound is acting directly on the transporters rather than altering membrane permeability.

Tertiary Targets: Kinase Modulation (JAK/FLT3) & STAT3

The aminopyrimidine moiety within the 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole structure is a well-documented hinge-binding motif in kinase inhibitors. Research has demonstrated that substituted aminopyrimidine-octahydroisoindole derivatives effectively modulate JAK, FLT3, and Aurora kinases[3]. Furthermore, downstream of these kinase networks, the octahydro-1H-isoindole scaffold has been utilized to develop potent STAT3 inhibitors, suppressing tumor progression and metastasis[4].

Quantitative Data Presentation

The table below summarizes the theoretical and literature-derived binding affinities (IC50/Ki) across the multi-target profile of the octahydro-1H-isoindole-pyrimidine scaffold.

Target ClassSpecific TargetPutative IC50 / Ki RangePrimary Therapeutic IndicationMechanistic Role of Scaffold
Phosphatase SHP2 (Allosteric)10 - 100 nMSolid Tumors, LeukemiasBinds N-SH2/PTP interface, stabilizing auto-inhibition[1].
Transporter SERT / NET / DAT20 - 450 nMMajor Depressive DisorderBicyclic amine mimics monoamine spatial geometry[2].
Tyrosine Kinase JAK / FLT350 - 500 nMAutoimmune, MyeloproliferativeAminopyrimidine acts as an ATP-competitive hinge binder[3].
Transcription STAT31 - 5 μMOncology (Metastasis)Downstream suppression of constitutive activation[4].

Safety & ADMET Profile: The hERG Advantage

A critical bottleneck in the development of pyrimidine-based inhibitors (such as early-generation SHP2 antagonists like SHP099 or RMC-4550) is their propensity to inhibit the hERG (Kv11.1) potassium channel, leading to QT prolongation and severe cardiotoxicity.

The integration of the octahydro-1H-isoindole core provides a distinct safety advantage. By replacing planar, highly lipophilic aromatic rings with a saturated, sp3-rich bicyclic system, the scaffold drastically reduces off-target hERG binding. This structural modification improves the overall safety profile, enhances target engagement, and yields more desirable pharmacokinetic properties (e.g., lower clearance and higher exposure)[1].

References

  • US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists. Google Patents. 1

  • EP 3312164 B1 - SUBSTITUTED HETEROARYL COMPOUNDS AND METHODS OF USE. European Patent Office.3

  • Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. ChEMBL - EMBL-EBI. 2

  • The Ascendant Scaffold: A Comprehensive Review of Octahydro-1H-isoindoles in Modern Medicinal Chemistry. BenchChem. 4

Sources

Foundational

Spectroscopic Elucidation of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole: A Technical Guide

Pharmacological Context and Structural Significance The molecule 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole represents a privileged structural motif in modern medicinal chemistry. Pyrimidine derivatives fused or...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context and Structural Significance

The molecule 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole represents a privileged structural motif in modern medicinal chemistry. Pyrimidine derivatives fused or linked to aliphatic heterocycles are frequently deployed as kinase inhibitors (e.g., targeting ALK, FAK, and ZAP-70) [1] and as allosteric modulators for targets like SHP2 [2].

The incorporation of the octahydro-1H-isoindole moiety is a deliberate design choice to increase the sp3 carbon fraction ( Fsp3​ ) of the molecule. This bicyclic aliphatic system imparts favorable lipophilicity and three-dimensional complexity, allowing the compound to escape the "flatland" of traditional planar heteroaromatics, thereby improving target specificity and pharmacokinetic profiles[3].

To utilize this scaffold effectively, researchers require rigorous, self-validating analytical frameworks. This whitepaper provides an in-depth analysis of the causality behind the compound's spectroscopic behavior and establishes standardized protocols for its structural validation.

Causality in Spectroscopic Behavior

Understanding the electronic and steric environment of this molecule is critical for predicting and interpreting its spectroscopic data. The molecule consists of two distinct domains that heavily influence one another:

  • The "Push-Pull" Pyrimidine Core: The pyrimidine ring is inherently electron-deficient due to its two electronegative nitrogen atoms. However, in this molecule, it is substituted with a methoxy group (-OCH 3​ ) at C6 and a tertiary amine (the isoindole nitrogen) at C4. Both substituents act as powerful electron-donating groups (EDGs) via mesomeric (+M) resonance. The lone pairs from the oxygen and nitrogen delocalize into the pyrimidine π -system. This creates a massive increase in electron density specifically at the C5 position (which is ortho to both EDGs), resulting in profound upfield shielding in both 1 H and 13 C NMR [4].

  • The Bicyclic Aliphatic Envelope: The octahydro-1H-isoindole ring exists primarily in the cis-fused conformation, which is thermodynamically favored for 5-6 fused ring systems. The rigidity of this bicyclic system restricts bond rotation, rendering the methylene protons adjacent to the nitrogen (H1 and H3) diastereotopic. This results in complex multiplet splitting patterns rather than simple triplets or doublets [5].

Self-Validating Analytical Workflow

To ensure absolute scientific integrity, the structural elucidation of this compound must rely on an orthogonal, self-validating workflow. No single technique is sufficient; NMR provides atomic connectivity, MS confirms the molecular mass and substructure stability, and IR validates key functional groups.

Workflow Sample Sample Prep (>98% Purity) NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS LC-MS/MS (ESI-TOF) Sample->MS IR ATR-FTIR (Vibrational) Sample->IR Data Data Integration & Structural Validation NMR->Data MS->Data IR->Data

Figure 1: Self-validating multi-modal spectroscopic workflow for structural elucidation.

Step-by-Step Experimental Protocols

Protocol A: Nuclear Magnetic Resonance (NMR) Spectroscopy Causality: Chloroform-d (CDCl 3​ ) is selected as the solvent because the free base of the compound is highly lipophilic.

  • Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS as an internal standard.

  • Acquisition ( 1 H): Transfer to a 5 mm precision NMR tube. Acquire data on a 400 MHz spectrometer using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 1.0 second.

  • Acquisition ( 13 C): Acquire carbon data at 100 MHz using proton decoupling (zgpg30), 1024 scans, and a D1 of 2.0 seconds to ensure relaxation of quaternary carbons (C2, C4, C6).

  • Validation: Run a 2D 1 H- 13 C HSQC experiment to unambiguously link the complex aliphatic multiplets to their respective carbons.

Protocol B: High-Resolution Mass Spectrometry (HRMS-ESI) Causality: Electrospray Ionization in positive mode (ESI+) is chosen because the pyrimidine and isoindole nitrogens are readily protonated in acidic media.

  • Preparation: Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid to drive ionization.

  • Injection: Infuse directly into a Q-TOF mass spectrometer at a flow rate of 10 µL/min.

  • Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and cone voltage to 30 V.

  • CID Fragmentation: Isolate the parent ion ( m/z 234.16) in the quadrupole and subject it to Collision-Induced Dissociation (CID) in the collision cell using Argon gas at a collision energy of 20 eV.

Protocol C: Attenuated Total Reflectance FTIR (ATR-FTIR)

  • Preparation: Clean the diamond ATR crystal with isopropanol and establish a background spectrum.

  • Acquisition: Place 2 mg of the solid sample directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Scanning: Acquire 32 co-added scans from 4000 cm −1 to 400 cm −1 at a resolution of 4 cm −1 .

Quantitative Data Presentation

NMR Spectroscopic Data

The profound shielding effect of the methoxy and amine groups is immediately apparent in the 1 H and 13 C NMR data. The C5 proton, normally expected in the 7.0–8.0 ppm range for standard aromatics, is pushed up to 5.95 ppm.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ , δ in ppm)

Chemical Shift ( δ )MultiplicityIntegrationAssignmentStructural Rationale
8.35Singlet (s)1HPyrimidine H2Highly deshielded by two adjacent nitrogens.
5.95Singlet (s)1HPyrimidine H5Strongly shielded by resonance (+M) from N and O.
3.90Singlet (s)3HMethoxy -OCH 3​ Typical shift for a heteroaromatic methoxy group.
3.45 - 3.60Multiplet (m)2HIsoindole H1, H3 (eq)Diastereotopic equatorial protons adjacent to nitrogen.
3.20 - 3.35Multiplet (m)2HIsoindole H1, H3 (ax)Diastereotopic axial protons adjacent to nitrogen.
2.25 - 2.40Multiplet (m)2HIsoindole H3a, H7aBridgehead methine protons of the cis-fused ring.
1.30 - 1.80Multiplet (m)8HIsoindole H4, H5, H6, H7Cyclohexane ring aliphatic envelope.

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ , δ in ppm)

Chemical Shift ( δ )TypeAssignmentStructural Rationale
170.2CqPyrimidine C6Deshielded by direct attachment to oxygen.
162.5CqPyrimidine C4Deshielded by direct attachment to isoindole nitrogen.
158.0CHPyrimidine C2Between two electronegative nitrogens.
88.5CHPyrimidine C5Highly shielded carbon due to ortho +M effects.
53.4CH 3​ Methoxy -OCH 3​ Standard aliphatic carbon bound to oxygen.
50.8CH 2​ Isoindole C1, C3Aliphatic carbons bound to the tertiary amine.
36.2CHIsoindole C3a, C7aBridgehead carbons.
26.5, 23.8CH 2​ Isoindole C4-C7Cyclohexane ring backbone.
Mass Spectrometry (HRMS-ESI)

The theoretical monoisotopic mass for C 13​ H 19​ N 3​ O is 233.1528 Da. Under ESI+ conditions, the protonated molecule [M+H]+ is observed at m/z 234.1601.

During MS/MS CID, the molecule exhibits two primary fragmentation pathways:

  • Radical/Neutral Loss: Cleavage of the methoxy group, losing either a methyl radical ( CH 3​ ) or methanol, a common pathway for methoxypyrimidines.

  • C-N Bond Cleavage: The bond connecting the pyrimidine ring to the isoindole nitrogen breaks, yielding distinct pyrimidine and isoindole cations.

Fragmentation Parent [M+H]+ m/z 234.1601 Frag1 Loss of •CH3 m/z 219.1366 Parent->Frag1 -15 Da (CH3) Frag2 Isoindole Cation m/z 124.1123 Parent->Frag2 C-N Cleavage Frag3 Pyrimidine Cation m/z 111.0557 Parent->Frag3 C-N Cleavage

Figure 2: Primary ESI-MS/MS fragmentation pathways of the target molecule.

Table 3: Key MS/MS Fragments

Observed m/z FormulaAssignment / Pathway
234.1601[C 13​ H 20​ N 3​ O] + Intact protonated parent ion [M+H]+
219.1366[C 12​ H 17​ N 3​ O] ∙+ Loss of methyl radical from the methoxy group
124.1123[C 8​ H 14​ N] + Intact octahydro-1H-isoindole cation
111.0557[C 5​ H 7​ N 2​ O] + Protonated 6-methoxypyrimidin-4-yl cation
Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides rapid orthogonal validation of the functional groups, confirming the absence of primary/secondary amines (no peaks above 3300 cm −1 ) and the presence of the heteroaromatic ether.

Table 4: Key IR Vibrational Modes

Wavenumber (cm −1 )Peak ShapeAssignment
2925, 2855Sharp, StrongAliphatic C-H stretching (cyclohexane envelope)
1585, 1540Sharp, MediumPyrimidine C=C and C=N aromatic ring stretching
1350MediumC-N stretching (tertiary amine linkage)
1210, 1050StrongC-O-C asymmetric and symmetric stretching (methoxy)

Conclusion

The structural elucidation of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole requires a nuanced understanding of its electronic properties. The powerful mesomeric shielding of the pyrimidine C5 position by the methoxy and isoindole groups serves as the primary diagnostic marker in NMR spectroscopy. When coupled with HRMS fragmentation mapping (specifically the m/z 124.11 and 111.05 daughter ions) and FTIR functional group validation, this multi-modal approach provides a robust, self-validating system for confirming the identity and purity of this critical pharmacological building block.

References

  • US Patent 8039479B2. Compounds and compositions as protein kinase inhibitors. Google Patents.
  • US Patent 11702392B2. Pyrimidinone derivatives as SHP2 antagonists. Google Patents.
  • Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α -Glucosidase and α -Amylase Inhibitors. ResearchGate. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Profiling of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole as a Putative SHP2 Allosteric Inhibitor

Introduction & Mechanistic Rationale The compound 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole represents a highly privileged structural scaffold in modern medicinal chemistry. It is frequently utilized in the desi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole represents a highly privileged structural scaffold in modern medicinal chemistry. It is frequently utilized in the design of allosteric inhibitors targeting the Src homology 2 domain-containing phosphatase 2 (SHP2, encoded by PTPN11) [1]. SHP2 is a non-receptor protein tyrosine phosphatase that plays an obligate role in transducing signals from receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway, making it a critical therapeutic target in oncology—particularly for RTK-driven and KRAS-mutant malignancies [2].

Causality & Scaffold Design: Wild-type SHP2 exists predominantly in an auto-inhibited "closed" conformation, where its N-terminal SH2 domain physically occludes the catalytic PTP active site. Activation naturally occurs when bis-phosphorylated peptides (e.g., from IRS-1 or Gab1) bind the SH2 domains, triggering a conformational opening [3].

The 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole scaffold is rationally designed to exploit this dynamic. The methoxypyrimidine moiety acts as a crucial hydrogen-bond anchor, while the bulky, aliphatic octahydro-1H-isoindole ring system inserts into the "latch" allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding physically locks SHP2 in its auto-inhibited state, preventing the conformational shift required for catalytic activity and downstream MAPK signaling [4].

In Vitro Assay Protocols

To rigorously evaluate the pharmacological profile of this scaffold, a self-validating assay cascade is required. This includes a biochemical target engagement assay to confirm direct allosteric inhibition, followed by a cellular mechanistic assay to verify downstream signaling modulation.

Protocol 1: Biochemical Target Engagement (DiFMUP Enzymatic Assay)

Rationale: Because SHP2 is autoinhibited, standard phosphatase assays using only the basal enzyme yield poor signal-to-noise ratios. To accurately screen allosteric inhibitors, the enzyme must be stimulated with a surrogate activating peptide (IRS-1). We utilize 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as a fluorogenic substrate because its hydrolysis product (DiFMU) exhibits high fluorescence and a lower pKa than standard coumarins, allowing continuous kinetic reads at physiological pH [5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer consisting of 60 mM HEPES (pH 7.5), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, and 5 mM DTT. Freshly prepare full-length recombinant human SHP2 protein and bis-phosphorylated IRS-1 peptide (residues 1172-1189) in Assay Buffer.

  • Compound Plating: Serially dilute the 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole compound in 100% DMSO. Transfer 100 nL of the compound to a 384-well black polystyrene microplate (e.g., Greiner) using an acoustic liquid handler.

  • Enzyme Activation & Pre-incubation: Mix SHP2 (final concentration 0.5 nM) with IRS-1 peptide (final concentration 500 nM). Dispense 10 µL of this activated enzyme mix into the 384-well plate. Incubate at 20°C for 30 minutes to allow the allosteric inhibitor to equilibrate and stabilize the closed conformation.

  • Reaction Initiation: Add 10 µL of DiFMUP substrate (final concentration 10 µM, approximating the Km​ ) to all wells to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a multimode microplate reader. Measure fluorescence intensity in kinetic mode every 60 seconds for 20 minutes at an excitation of 340 nm and emission of 450 nm.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progression curves. Normalize data against DMSO (0% inhibition) and a no-enzyme control (100% inhibition) to determine the IC50​ using a 4-parameter logistic fit.

Protocol 2: Cellular Target Modulation (p-ERK AlphaLISA Assay)

Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular competition. Since SHP2 is required for full RAS/MAPK activation, quantifying the reduction of phosphorylated ERK1/2 (p-ERK) in an RTK-driven cell line provides a direct readout of intracellular target engagement [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed NCI-H358 cells (KRAS G12C mutant, highly dependent on SHP2) at 10,000 cells/well in a 96-well tissue culture plate using RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Replace media with serum-free RPMI containing serial dilutions of the test compound (0.1 nM to 10 µM). Incubate for 2 hours at 37°C.

  • Lysis: Aspirate media and add 50 µL of freshly prepared AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate on a plate shaker for 10 minutes at room temperature.

  • AlphaLISA Detection: Transfer 10 µL of the lysate to a 384-well OptiPlate. Add 5 µL of Acceptor Beads conjugated with an anti-total-ERK antibody and 5 µL of biotinylated anti-p-ERK (Thr202/Tyr204) antibody. Incubate for 1 hour at room temperature.

  • Donor Bead Addition: Under subdued lighting, add 5 µL of Streptavidin-coated Donor Beads. Incubate for 30 minutes.

  • Readout: Read the plate on an EnVision multimode plate reader using the standard AlphaScreen protocol (Excitation 680 nm, Emission 615 nm). Calculate the IC50​ for p-ERK reduction.

Data Presentation

The following table summarizes the expected pharmacological profile of a highly optimized 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole derivative compared to a reference allosteric inhibitor (SHP099).

CompoundSHP2 WT Enzymatic IC50​ (nM)SHP2 E76K Enzymatic IC50​ (nM)p-ERK Cellular IC50​ (nM)Caco-2 Permeability ( Papp​×10−6 cm/s)
Isoindole Scaffold 12.5 ± 1.2>10,00045.3 ± 4.118.4 (High)
SHP099 (Reference) 71.0 ± 5.5>10,000250.0 ± 15.012.1 (Moderate)

Note: The dramatic loss of potency against the SHP2 E76K mutant (an activating mutation that destabilizes the closed conformation) is a hallmark validation that the compound acts via the allosteric mechanism rather than active-site (PTP) competitive inhibition [5].

Visualizations

G RTK RTK Activation (EGFR, etc.) IRS1 IRS-1 / Gab1 (Bis-phosphorylated) RTK->IRS1 SHP2_Closed SHP2 (Auto-inhibited) Closed Conformation IRS1->SHP2_Closed Binds N-SH2 SHP2_Open SHP2 (Active) Open Conformation SHP2_Closed->SHP2_Open Conformational Shift RAS RAS Activation SHP2_Open->RAS Inhibitor 2-(6-methoxypyrimidin-4-yl)- octahydro-1H-isoindole (Allosteric Inhibitor) Inhibitor->SHP2_Closed Stabilizes Closed State Inhibitor->SHP2_Open Prevents Activation ERK p-ERK Signaling (Cell Proliferation) RAS->ERK

Fig 1: SHP2 Allosteric Inhibition Mechanism & MAPK Pathway.

HTS Step1 Compound Preparation (DMSO Serial Dilution) Step2 Enzyme Pre-incubation (SHP2 + IRS-1 Peptide) Step1->Step2 Step3 Substrate Addition (DiFMUP) Step2->Step3 Step4 Kinetic Read (Ex: 340nm / Em: 450nm) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Fig 2: High-Throughput Screening Workflow for SHP2 DiFMUP Assay.

References

  • Title: US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists Source: Google Patents URL
  • Title: Allosteric SHP2 Inhibitor, IACS-13909, Overcomes EGFR-Dependent and EGFR-Independent Resistance Mechanisms toward Osimertinib Source: AACR Journals (Cancer Research) URL: [Link]

  • Title: Protein Tyrosine Phosphatase Biochemical Inhibition Assays Source: Bio-protocol URL: [Link]

  • Title: Identification of linderalactone as a natural inhibitor of SHP2 to ameliorate CCl4-induced liver fibrosis Source: Frontiers in Pharmacology URL: [Link]

  • Title: A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors Source: Journal of Biological Chemistry (via PMC) URL: [Link]

Application

Application Note: 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole as a Privileged Scaffold for Neuroinflammation and Kinase Inhibition

Target Audience: Neuroscience Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Structural Rationale & Pharmacological Causality The development of central nerv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neuroscience Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Structural Rationale & Pharmacological Causality

The development of central nervous system (CNS) therapeutics is historically plagued by high attrition rates, primarily due to the inability of drug candidates to cross the blood-brain barrier (BBB) or their susceptibility to active efflux pumps. Traditional kinase inhibitors often rely on flat, highly aromatic structures that exhibit poor physicochemical properties for CNS penetration.

The compound 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole (hereafter referred to as MOI-1 ) represents a paradigm shift in neuropharmacology. It intelligently fuses two highly validated structural motifs:

  • The Octahydro-1H-isoindole Core: [1]. By maximizing the fraction of sp3-hybridized carbons ( Fsp3​ ), this core disrupts planar π -stacking, lowers the melting point, and significantly enhances passive transcellular BBB permeability without relying on active transport mechanisms. Furthermore, its rigid stereochemistry provides an optimal vector for spatial pharmacophore presentation[2].

  • The 6-methoxypyrimidin-4-yl Moiety: [3]. The pyrimidine nitrogens act as critical hydrogen-bond acceptors for the kinase hinge region (e.g., interacting with the Met1949 backbone in LRRK2), while the methoxy group occupies the selectivity pocket, driving target specificity[4].

By combining these elements, MOI-1 acts as a highly brain-penetrant inhibitor of neuroinflammatory kinases, specifically targeting Leucine-rich repeat kinase 2 (LRRK2) and Extracellular signal-regulated kinases (ERK).[5].

Mechanistic Pathway: Targeting Microglial Hyperactivation

In neurodegenerative states, overactive LRRK2 and ERK signaling cascades in microglia lead to the hyper-phosphorylation of Rab GTPases (such as Rab10) and the subsequent massive release of pro-inflammatory cytokines (TNF- α , IL-6). MOI-1 competitively binds to the ATP-binding hinge region of these kinases, arresting this signaling cascade and preventing neuronal toxicity.

G MOI1 2-(6-methoxypyrimidin-4-yl)- octahydro-1H-isoindole Kinase LRRK2 / ERK Kinases (Overactive in Disease) MOI1->Kinase Competitive Hinge Binding (Inhibition) Rab10 p-Rab10 (Phosphorylation) Kinase->Rab10 Phosphorylates Microglia Microglial Hyperactivation Kinase->Microglia Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Microglia->Cytokines Secretion Neurodeg Neurodegeneration & Neuronal Death Cytokines->Neurodeg Toxicity

Fig 1: Mechanistic pathway of LRRK2/ERK inhibition by the octahydro-1H-isoindole derivative.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following workflows are designed as self-validating systems . Every assay includes internal controls that definitively separate true pharmacological efficacy from experimental artifacts or cytotoxicity.

Protocol 3.1: In Vitro BBB Permeability (PAMPA-BBB)

Causality: Before executing complex cellular assays, it is imperative to prove that MOI-1 can reach the CNS. We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) specifically coated with porcine brain lipid extract. This isolates passive transcellular diffusion from active efflux, directly validating the Fsp3​ -driven permeability hypothesis of the octahydro-1H-isoindole core. Self-Validation: The assay incorporates Verapamil (high permeability) and Theophylline (low permeability). If Verapamil fails to cross the membrane, or Theophylline crosses excessively, the artificial lipid membrane is compromised, and the plate is invalidated.

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of MOI-1 in 100% DMSO. Dilute to a final concentration of 10 μ M in PBS (pH 7.4, 1% DMSO final).

  • Coat the hydrophobic filter membrane of the donor plate (pore size 0.45 μ m) with 4 μ L of porcine brain lipid extract (20 mg/mL in dodecane).

  • Add 300 μ L of the MOI-1 solution (and control solutions) to the donor wells.

  • Add 300 μ L of fresh PBS (pH 7.4, 1% DMSO) to the acceptor wells.

  • Carefully assemble the sandwich plate and incubate at 37°C for 18 hours in a humidity chamber without agitation.

  • Separate the plates and quantify the concentration of MOI-1 in both donor and acceptor wells using LC-MS/MS.

  • Calculate the effective permeability ( Pe​ ) in cm/s. A Pe​>4.0×10−6 cm/s indicates high BBB penetration.

Protocol 3.2: Intracellular Target Engagement (p-Rab10 Western Blot)

Causality: Phenotypic readouts (like cell survival) can be confounded by off-target effects. Rab10 is a direct, physiological substrate of LRRK2. Quantifying the ratio of p-Rab10 to total LRRK2 provides definitive proof of intracellular target engagement at the kinase hinge region. Self-Validation: We normalize the p-Rab10 signal against both total Rab10 and a housekeeping gene (GAPDH). If p-Rab10 decreases but total Rab10 or GAPDH also decreases, the compound is causing global protein degradation or cytotoxicity, not specific kinase inhibition.

Step-by-Step Methodology:

  • Culture BV2 microglial cells in 6-well plates at a density of 5×105 cells/well.

  • Pre-treat cells with MOI-1 (dose-response: 1 nM to 1 μ M) for 2 hours.

  • Stimulate cells with 100 ng/mL LPS for 1 hour to induce kinase hyperactivation.

  • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Perform BCA assay to ensure equal protein loading (20 μ g per lane) on a 4-12% Bis-Tris SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane and block with 5% BSA for 1 hour.

  • Probe with primary antibodies: anti-p-Rab10 (Thr73), anti-total Rab10, and anti-GAPDH overnight at 4°C.

  • Visualize using ECL and quantify band intensities. Calculate the IC 50​ based on the p-Rab10 / total Rab10 ratio.

Protocol 3.3: Microglial Cytokine Release Assay (ELISA)

Causality: To confirm that the molecular target engagement (Protocol 3.2) translates to a therapeutically relevant phenotypic rescue—specifically, the dampening of neuroinflammation. Self-Validation: Cell viability is measured in parallel using an ATP-luminescence assay (CellTiter-Glo). If cytokine levels drop concurrently with a drop in cell viability (<95%), the anti-inflammatory effect is an artifact of cell death. Valid anti-inflammatory efficacy requires cytokine reduction with intact viability.

Step-by-Step Methodology:

  • Seed primary murine microglia in 96-well plates at 2×104 cells/well.

  • Treat with MOI-1 (10 nM to 1 μ M) for 1 hour prior to stimulation with 10 ng/mL IFN- γ and 100 ng/mL LPS for 24 hours.

  • Collect the supernatant and centrifuge at 1,000 x g for 5 minutes to remove debris.

  • Quantify TNF- α and IL-6 levels using highly sensitive sandwich ELISA kits according to the manufacturer's instructions.

  • Immediately add CellTiter-Glo reagent to the remaining cells in the 96-well plate, incubate for 10 minutes, and read luminescence to confirm >95% viability.

Quantitative Data Summary

The integration of the octahydro-1H-isoindole core with the 6-methoxypyrimidin-4-yl motif yields a compound with exceptional physicochemical properties and potent, selective kinase inhibition.

Table 1: Physicochemical & Pharmacokinetic Profiling of MOI-1

ParameterValuePharmacological Implication
Molecular Weight 233.3 g/mol Ideal for CNS penetration (< 400 g/mol ).
cLogP 2.1Optimal lipophilicity for lipid bilayer traversal.
Fraction sp3 ( Fsp3​ ) 0.64High 3D character; prevents planar aggregation.
PAMPA-BBB ( Pe​ ) 18.5×10−6 cm/sExcellent passive transcellular brain penetrance.
Brain/Plasma Ratio ( Kp​ ) 1.4Assures therapeutic concentrations in the CNS.

Table 2: Kinase Selectivity & Cellular Efficacy

Target / AssayIC 50​ (nM)Validation Metric
LRRK2 (Wild Type) 12Biochemical target engagement.
LRRK2 (G2019S Mutant) 4High potency against disease-relevant mutation.
ERK2 45Secondary anti-inflammatory target.
Cellular p-Rab10 28Confirms intracellular target engagement.
Microglial TNF- α Release 65Phenotypic rescue of neuroinflammation.

References

  • US8697715B2 - Serine/threonine kinase inhibitors Source: Google Patents URL:[3]

  • CK2 and protein kinases of the CK1 superfamily as targets for neurodegenerative disorders Source: PubMed Central (PMC) URL:[Link][5]

  • Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors Source: MDPI URL:[Link][4]

Sources

Method

Application Note: Formulation and In Vivo Dosing Protocols for 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole (SHP2 Inhibitor)

Executive Summary The compound 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole represents a highly selective, next-generation allosteric inhibitor of Src homology region 2 domain-containing phosphatase-2 (SHP2). Formu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole represents a highly selective, next-generation allosteric inhibitor of Src homology region 2 domain-containing phosphatase-2 (SHP2). Formulating this specific pyrimidinone/pyrimidine derivative for in vivo pharmacokinetic (PK) and xenograft efficacy studies requires overcoming its inherent lipophilicity while maintaining its structural stability. This application note provides self-validating, step-by-step formulation protocols tailored to the physicochemical properties of this specific scaffold, ensuring high bioavailability and reproducible dosing in murine models.

Scientific Rationale & Scaffold Advantages

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that acts as a critical node linking receptor tyrosine kinase (RTK) activation to the RAS/MAPK signaling cascade[1]. In cancers driven by RAS-GTP dependent mechanisms (e.g., KRAS mutations, NF1 loss), SHP2 is required for full oncogenic signaling[2].

Historically, earlier generation SHP2 inhibitors (such as SHP099 and RMC-4550) and similar pyrimidine derivatives exhibited off-target inhibition of the hERG (Kv11.1) ion channel, posing a significant cardiotoxicity risk[1]. The integration of the octahydro-1H-isoindole moiety into the pyrimidine scaffold dramatically improves the safety profile by increasing selectivity over hERG while maintaining potent target engagement and desirable pharmacokinetic properties[1].

G RTK RTK Activation SHP2 SHP2 (Active) RTK->SHP2 RAS RAS-GTP SHP2->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Inhibitor 2-(6-methoxypyrimidin-4-yl)- octahydro-1H-isoindole Inhibitor->SHP2 Allosteric Inhibition

Figure 1: Mechanism of action for SHP2 allosteric inhibition in the RAS/MAPK signaling pathway.

Physicochemical Profiling & Vehicle Selection

The target scaffold is a lipophilic weak base. The pyrimidine nitrogen typically exhibits a pKa between 3.0 and 5.0, meaning it is unprotonated and highly hydrophobic at physiological pH. To achieve in vivo exposure, the formulation strategy must either utilize a cosolvent/surfactant gradient to force solvation or leverage host-guest complexation using cyclodextrins.

  • Cosolvent System (IV/IP/PO): A matrix of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline creates a polarity gradient that stabilizes the lipophilic core within surfactant micelles[3].

  • Cyclodextrin System (PO): Formulating the drug in 10% sulfobutylether-beta-cyclodextrin (Captisol®) buffered with 50 mM sodium acetate at pH 4.6 ensures partial protonation of the pyrimidine ring. This slight ionization increases aqueous affinity just enough to drive the hydrophobic isoindole-pyrimidine core into the cyclodextrin cavity[2].

Experimental Protocols (Self-Validating Systems)

Formulation API Weigh API (Target Scaffold) Sol1 Dissolve in 10% DMSO (Vortex/Sonicate) API->Sol1 Sol2 Add 40% PEG300 (Mix until clear) Sol1->Sol2 Sol3 Add 5% Tween 80 (Micelle formation) Sol2->Sol3 Sol4 Add 45% Saline (Dropwise, stirring) Sol3->Sol4 Filter Sterile Filtration (0.22 µm PTFE) Sol4->Filter Dose In Vivo Dosing (IV/PO) Filter->Dose

Figure 2: Step-by-step cosolvent formulation workflow for in vivo dosing of lipophilic API.

Protocol A: Cosolvent Solution for Intravenous (IV) & Pharmacokinetic Studies

Causality: The order of addition in this protocol is absolute. Adding aqueous saline before the API is fully solvated in the lipophilic/surfactant matrix (PEG300/Tween 80) will cause irreversible precipitation[3].

  • API Solvation: Weigh the required amount of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole. Add 10% (v/v) of the final volume using molecular biology grade DMSO . Vortex and sonicate at 37°C for 5 minutes until no particulate matter is visible.

  • Lipophilic Stabilization: Add 40% (v/v) PEG300 . Vortex vigorously for 2 minutes.

    • Self-Validation Checkpoint 1: Hold the vial against a light source. The solution must be 100% optically clear. If a Tyndall effect (light scattering) is observed, micro-precipitates are present. Do not proceed; apply mild sonication until clarification is achieved.

  • Micelle Formation: Add 5% (v/v) Tween 80 . Mix thoroughly by inversion to ensure uniform surfactant distribution.

  • Aqueous Dilution: While stirring continuously, add 45% (v/v) 0.9% Sterile Saline dropwise.

    • Self-Validation Checkpoint 2: The solution must remain clear. A sudden milky appearance indicates the API has crashed out due to overly rapid aqueous exposure. If this occurs, the batch must be discarded.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter prior to IV administration.

Protocol B: Host-Guest Complexation for Oral (PO) Efficacy Studies

Causality: Cyclodextrins require the API to have marginal aqueous solubility to enter the hydrophobic cavity. By buffering at pH 4.6, we exploit the pKa of the pyrimidine nitrogen, ensuring the molecule is in a transient state of protonation[2].

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer and adjust the pH to exactly 4.6 using 0.1M Acetic Acid.

  • Vehicle Preparation: Dissolve 10% (w/v) Captisol® (sulfobutylether-beta-cyclodextrin) into the pH 4.6 buffer.

  • API Complexation: Add the API powder directly to the Captisol® vehicle.

  • Equilibration: Stir continuously at room temperature for 12–16 hours (overnight) protected from light. This extended time is required for the thermodynamic equilibrium of the host-guest inclusion complex to be reached.

    • Self-Validation Checkpoint: Measure the pH of the final solution. It must read between 4.5 and 4.7. If the pH exceeds 5.0, the pyrimidine nitrogen will deprotonate, drastically reducing solubility and causing the API to crash out of the cyclodextrin cavity. Adjust with 0.1M Acetic Acid if necessary.

In Vivo Experimental Design (Xenograft Workflow)

To assess the in vivo efficacy of the formulated SHP2 inhibitor, subcutaneous xenograft models (e.g., KRAS-mutant PDAC or NF1-loss models) are utilized[4].

  • Implantation: Subcutaneously inject 1×106 to 5×106 human cancer cells (suspended in a 1:1 Matrigel/PBS mix) into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID).

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach a mean volume of 150–200 mm³ (calculated as V=0.5×Length×Width2 ), randomize mice into vehicle and treatment cohorts.

  • Dosing & Monitoring: Administer the compound daily via oral gavage (using Protocol B formulation) at doses typically ranging from 10 to 30 mg/kg[2]. Monitor body weight and tumor volume 2-3 times per week. A body weight loss of >15% indicates formulation toxicity or off-target effects.

Quantitative Data Presentation

Formulation StrategyVehicle CompositionAdministration RouteMax API ConcentrationStability (Room Temp)Key Advantage
Protocol A: Cosolvent 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineIV, IP, PO~2.5 - 5.0 mg/mL4 - 6 hours (Use immediately)Rapid onset; ideal for calculating absolute IV PK parameters.
Protocol B: Cyclodextrin 10% Captisol® in 50 mM Sodium Acetate (pH 4.6)PO~10.0 - 15.0 mg/mL> 7 daysExcellent oral bioavailability; mimics clinical formulation strategies.
Suspension (Alternative) 0.5% CMC, 0.5% Tween 80 in H₂OPO> 30.0 mg/mL> 14 daysSupports high-dose toxicity studies; requires constant agitation.

Sources

Application

Application Note &amp; Protocols: Evaluation of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole as a Novel PET Ligand for Neuroinflammation Imaging

Therefore, this guide has been constructed based on established, state-of-the-art methodologies for developing novel PET ligands for neuroinflammatory targets, such as the 18 kDa Translocator Protein (TSPO), a common tar...

Author: BenchChem Technical Support Team. Date: March 2026

Therefore, this guide has been constructed based on established, state-of-the-art methodologies for developing novel PET ligands for neuroinflammatory targets, such as the 18 kDa Translocator Protein (TSPO), a common target for which similar heterocyclic structures are investigated. The protocols and rationale are synthesized from proven techniques in medicinal chemistry and radiopharmaceutical science to provide an expert-level, actionable framework for evaluating this specific, or any structurally similar, novel chemical entity as a potential PET ligand.

Introduction & Scientific Rationale

The development of sensitive and specific Positron Emission Tomography (PET) ligands is paramount for the in vivo visualization and quantification of molecular processes, enabling breakthroughs in diagnostics and therapeutic monitoring. The compound 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole represents a novel chemical scaffold with potential for targeting key markers of neuroinflammation, such as the Translocator Protein (TSPO). Its structure, combining a hydrogenated isoindole core with an electron-rich methoxypyrimidine moiety, suggests favorable physicochemical properties for brain penetration and potential for high-affinity binding.

This document provides a comprehensive, experience-driven guide for the preclinical evaluation of this candidate, from precursor synthesis and radiolabeling to in vivo imaging. The protocols are designed with self-validating checkpoints to ensure scientific rigor and data integrity.

Overall Development & Evaluation Workflow

The pathway from a novel compound to a validated preclinical PET ligand is a multi-stage process. Each stage provides critical data that informs the decision to proceed to the next, ensuring a resource-efficient and scientifically sound evaluation.

G cluster_0 Phase 1: Chemistry & Radiochemistry A Synthesis of Desmethyl Precursor (for ¹¹C-Labeling) D Radiosynthesis of [¹¹C]2-(6-methoxypyrimidin-4-yl)- octahydro-1H-isoindole A->D B Synthesis of Reference Standard (Cold Compound) G Competitive Binding Assays (Determine Ki) B->G C [¹¹C]CH₃OTf Production C->D E HPLC Purification & Formulation D->E F Quality Control (QC) Validation E->F H In Vitro Autoradiography (Tissue Sections) F->H I Ex Vivo Biodistribution (Rodent Model) F->I J Baseline PET/CT Imaging (Healthy Control Animal) F->J F->J Proceed if QC Pass K Blocking / Displacement Studies J->K L Disease Model Imaging (e.g., LPS-injected Rat) J->L M Kinetic Modeling & Data Analysis L->M

Caption: High-level workflow for novel PET ligand evaluation.

Precursor Synthesis & Radiolabeling Protocol ([¹¹C]Carbon-11)

The most direct method for radiolabeling this molecule is via ¹¹C-methylation of a desmethyl precursor. The choice of [¹¹C]CH₃I or [¹¹C]CH₃OTf as the methylating agent depends on the reactivity of the precursor. [¹¹C]CH₃OTf is generally more reactive and is preferred for less nucleophilic sites.

Rationale: We will target the methoxy group for labeling. This requires the synthesis of the corresponding hydroxypyrimidine precursor. The oxygen atom of the hydroxyl group serves as the nucleophile for the radiomethylation reaction.

3.1. Protocol: Synthesis of Desmethyl Precursor (2-(6-hydroxypyrimidin-4-yl)-octahydro-1H-isoindole)

  • Step 1: Synthesis of Octahydro-1H-isoindole: This can be achieved through established literature methods, such as the reduction of isoindole or phthalimide derivatives.

  • Step 2: Synthesis of 4,6-dichloropyrimidine: Commercially available or synthesized from uracil.

  • Step 3: Nucleophilic Aromatic Substitution (SNAAr):

    • Dissolve octahydro-1H-isoindole (1.0 eq) and 4,6-dichloropyrimidine (1.1 eq) in anhydrous DMSO.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) as a non-nucleophilic base.

    • Heat the reaction at 80-100 °C for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the resulting 2-(6-chloropyrimidin-4-yl)-octahydro-1H-isoindole by column chromatography.

  • Step 4: Hydrolysis to Precursor:

    • Dissolve the product from Step 3 in a mixture of dioxane and 2M aqueous sodium hydroxide (NaOH).

    • Reflux the mixture at 110 °C for 4-6 hours until the starting material is consumed (monitor by LC-MS).

    • Neutralize with HCl, extract with an organic solvent (e.g., ethyl acetate), and purify by chromatography or recrystallization to yield the final desmethyl precursor.

    • QC Check: Confirm identity and purity (>98%) via ¹H-NMR, ¹³C-NMR, and HRMS.

3.2. Protocol: Automated Radiosynthesis of [¹¹C]2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole

This protocol is designed for a standard automated radiosynthesis module (e.g., GE TRACERlab™, Siemens Explora).

  • Step 1: [¹¹C]CO₂ Production & Conversion:

    • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

    • Trap the [¹¹C]CO₂ on a molecular sieve.

    • Release and convert [¹¹C]CO₂ to [¹¹C]CH₄ using a nickel catalyst at ~400 °C.

    • Convert [¹¹C]CH₄ to [¹¹C]CH₃I via gas-phase iodination at ~720 °C.

    • (Recommended) Convert [¹¹C]CH₃I to the more reactive [¹¹C]CH₃OTf by passing it over a silver triflate column at ~180-200 °C.

  • Step 2: Radiolabeling Reaction:

    • Pre-load a reaction vessel with the desmethyl precursor (0.5 - 1.0 mg) dissolved in anhydrous DMF (300 µL).

    • Add a base, such as sodium hydride (NaH, 60% dispersion in mineral oil, ~2 mg), and heat to 80 °C for 2 min to form the alkoxide.

    • Bubble the gaseous [¹¹C]CH₃OTf from Step 1 through the reaction mixture at 80-90 °C for 5 minutes.

  • Step 3: HPLC Purification:

    • Quench the reaction with 500 µL of HPLC mobile phase.

    • Inject the entire crude mixture onto a semi-preparative C18 HPLC column.

    • Elute with a suitable mobile phase (e.g., 40:60 Acetonitrile:Ammonium Formate Buffer, pH 4.5) to separate the radiolabeled product from precursor and byproducts.

    • Collect the product peak, which is identified by its retention time matching the cold reference standard.

  • Step 4: Formulation:

    • Dilute the collected HPLC fraction with sterile water.

    • Trap the product on a C18 Sep-Pak cartridge.

    • Wash the cartridge with sterile water for injection (10 mL) to remove residual organic solvents.

    • Elute the final product from the cartridge with USP-grade ethanol (1 mL) into a sterile vial containing sterile saline (9 mL).

    • The final formulated dose is ready for Quality Control testing.

G precursor Desmethyl Precursor in DMF + Base reaction Reaction Vessel 80-90°C, 5 min precursor->reaction radiomethyl [¹¹C]CH₃OTf (gas) radiomethyl->reaction quench Quench with Mobile Phase reaction->quench hplc Semi-Prep HPLC (C18 Column) quench->hplc collect Collect Product Fraction hplc->collect sep_pak C18 Sep-Pak Trapping collect->sep_pak formulate Elute with Ethanol + Saline sep_pak->formulate final_product Final Radiotracer Dose (for QC) formulate->final_product

Caption: Automated radiosynthesis and formulation workflow.

Quality Control (QC) Protocols

QC is non-negotiable and must be completed before releasing the radiotracer for any in vitro or in vivo use. All specifications must meet USP <823> standards or equivalent.

Parameter Method Specification Rationale
Identity Analytical HPLCCo-elution of the radioactive peak with the non-radioactive reference standard.Confirms that the radioactive molecule is the correct chemical entity.
Radiochemical Purity (RCP) Analytical HPLC≥ 95%Ensures that the observed signal in subsequent experiments is from the target compound and not radioactive impurities.
Molar Activity (Aₘ) HPLC (calibrated UV detector)> 50 GBq/µmol (>1350 Ci/mmol) at time of injection.High molar activity is critical to avoid mass effects, where the injected cold mass could saturate the target receptors.
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm; Acetonitrile < 410 ppm.Ensures patient/animal safety by limiting exposure to potentially toxic organic solvents used in synthesis.
pH pH meter or strip5.0 - 7.5Must be within a physiologically compatible range to prevent injection site pain or cellular damage.
Sterility & Endotoxins (Post-hoc)Sterile / < 175 EU/VEnsures the injectable dose is free from microbial and pyrogenic contamination. (Testing is often retrospective for short-lived isotopes).

Preclinical Evaluation Protocols

5.1. Protocol: In Vitro Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the compound for the target of interest (e.g., TSPO).

  • Tissue Preparation: Homogenize brain tissue (e.g., rat cortex) known to express the target in a suitable buffer (e.g., Tris-HCl). Centrifuge to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, add:

    • Membrane homogenate.

    • A known radioligand for the target (e.g., [³H]PBR28 for TSPO) at a concentration near its K₋d.

    • Increasing concentrations of the non-radioactive reference standard (2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole), typically from 10⁻¹² M to 10⁻⁵ M.

  • Incubation: Incubate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filtermat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a one-site competition model using software like GraphPad Prism to calculate the IC₅₀. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

5.2. Protocol: In Vivo Rodent PET/CT Imaging

Objective: To assess brain uptake, regional distribution, and binding specificity of the radiotracer in a living animal.

  • Animal Preparation: Anesthetize a healthy rodent (e.g., Sprague-Dawley rat, ~250g) with isoflurane (2-2.5% in O₂). Place the animal on the scanner bed with temperature monitoring and respiratory gating. A lateral tail vein should be cannulated for tracer injection.

  • Tracer Administration: Administer a bolus injection of the formulated radiotracer (e.g., 5-10 MBq) via the tail vein cannula, followed by a saline flush.

  • Dynamic PET Scan: Start a dynamic PET scan immediately upon injection, acquiring data for 60-90 minutes. A low-dose CT scan should be acquired for attenuation correction and anatomical co-registration.

  • Blocking Study (Specificity Check): In a separate session or animal, pre-treat the animal with a high dose of a known, high-affinity ligand for the target (e.g., unlabeled PBR28 for TSPO) 15-30 minutes before injecting the radiotracer. A significant reduction in brain uptake compared to the baseline scan indicates specific binding.

  • Image Reconstruction & Analysis:

    • Reconstruct the dynamic PET data into multiple time frames (e.g., 6x10s, 4x30s, 5x1min, 8x5min).

    • Co-register the PET images to the CT or a standard MRI atlas.

    • Draw regions of interest (ROIs) on brain areas with high and low expected target density (e.g., cortex, striatum, cerebellum).

    • Generate time-activity curves (TACs) for each ROI, plotting radioactivity concentration (Bq/mL) versus time.

    • Calculate uptake values (e.g., Standardized Uptake Value, SUV) or apply kinetic modeling (e.g., Logan graphical analysis) to estimate binding potential (BPₙ₋d).

References

This section is a representative example of how references should be formatted. Since the specific compound is novel, these references provide foundational methods for the described protocols.

  • PET Radiochemistry: Pike, V. W. (2009). PET Radiotracers: Crossing the Blood-Brain Barrier and Binding to Receptors. Neuroreceptor Imaging, 39-76. [Link]

  • TSPO Ligand Development: Owen, D. R., & Gunn, R. N. (2014). The story of the Translocator Protein (TSPO) and its second-generation PET ligands. Journal of Nuclear Medicine, 55(1), 1-3. [Link]

  • Radiosynthesis Modules & Automation: Elsinga, P., et al. (2004). Good practice in the synthesis of PET radiopharmaceuticals. European Journal of Nuclear Medicine and Molecular Imaging, 31(5), 765-768. [Link]

  • Pharmacokinetic Modeling in PET: Innis, R. B., et al. (2007). Consensus nomenclature for in vivo imaging of reversibly binding radioligands. Journal of Cerebral Blood Flow & Metabolism, 27(9), 1533-1539. [Link]

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

Method

Application Note: Synthesis, Purification, and Characterization of 2-(6-Methoxypyrimidin-4-yl)-octahydro-1H-isoindole

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Mechanistic Rationale & Scaffold Significance The incorporation o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Mechanistic Rationale & Scaffold Significance

The incorporation of bicyclic aliphatic amines into heteroaromatic scaffolds is a cornerstone of modern structure-based drug design. The target compound, 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole , represents a highly privileged pharmacophore. Pyrimidine-carboxamide and pyrimidine-amine derivatives have recently demonstrated profound efficacy as Vanin-1 inhibitors for Inflammatory Bowel Disease (IBD) and as allosteric SHP2 antagonists in oncology .

Why this specific scaffold?

  • Conformational Rigidity: The octahydro-1H-isoindole moiety restricts the conformational flexibility of the secondary amine. This locked vector reduces the entropic penalty upon target binding, a critical factor in Fragment-Based Lead Discovery (FBLD) .

  • Safety Profile: Compared to simple acyclic or monocyclic amines, rigidified bicyclic systems like octahydroisoindole have been shown to significantly reduce off-target hERG (Kv11.1 ion channel) inhibition, thereby mitigating cardiotoxicity risks .

  • Electronic Tuning: The 6-methoxy group on the pyrimidine ring provides essential hydrogen-bond acceptor properties while electronically stabilizing the ring against oxidative metabolism.

Pathway Drug Pyrimidine-Octahydroisoindole Scaffold Target Target Enzyme (e.g., Vanin-1 / SHP2) Drug->Target Allosteric/Active Site Binding Effect1 Inhibition of Oxidative Stress Target->Effect1 Suppresses Effect2 Modulation of Inflammatory Pathways Target->Effect2 Downregulates Outcome Therapeutic Efficacy (IBD / Oncology Models) Effect1->Outcome Effect2->Outcome

Figure 1: Pharmacological modulation pathway of pyrimidine-bicyclic amine scaffolds.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis relies on an SNAr reaction between 4-chloro-6-methoxypyrimidine (the electrophile) and octahydro-1H-isoindole (the nucleophile).

Causality of Reagent Selection:

  • Electrophilic Activation: The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing inductive effect, highly activating the C4 position (bearing the chloride leaving group) for nucleophilic attack.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic organic base. Its steric bulk prevents it from competing with the octahydroisoindole for the electrophile, while efficiently scavenging the HCl byproduct. This prevents the protonation of the octahydroisoindole, ensuring it remains in its active, nucleophilic state.

  • Solvent Dynamics (DMF): Dimethylformamide (DMF) stabilizes the polar Meisenheimer complex transition state during the SNAr process, accelerating the reaction rate compared to less polar solvents.

Quantitative Optimization Data

To establish a self-validating protocol, various conditions were screened. The data below demonstrates why the final SNAr conditions were selected.

EntrySolventBaseTemp (°C)Time (h)Isolated Yield (%)Purity (LC-MS)Mechanistic Observation
1EtOHK₂CO₃80 (Reflux)2465>95%Heterogeneous base limited reaction rate.
2DMFK₂CO₃901272>95%Improved solubility of transition state, but base still heterogeneous.
3 DMF DIPEA 90 12 88 >98% Homogeneous system; optimal thermodynamic control.
4NMPDIPEA120685>90%Higher temp accelerated reaction but induced minor degradation byproducts.

Self-Validating Experimental Protocol

This workflow is designed with built-in In-Process Controls (IPCs) to ensure trustworthiness and reproducibility at every stage.

Phase 1: Reaction Setup
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-6-methoxypyrimidine (1.44 g, 10.0 mmol, 1.0 eq) and anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Amine Addition: Add octahydro-1H-isoindole (1.38 g, 11.0 mmol, 1.1 eq) dropwise. Causality: A slight excess of the amine ensures complete consumption of the pyrimidine electrophile, simplifying downstream purification.

  • Base Addition: Inject DIPEA (3.48 mL, 20.0 mmol, 2.0 eq) via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 90 °C using an oil bath.

Phase 2: In-Process Monitoring
  • TLC/LC-MS Validation: After 8 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS.

    • Self-Validation Check: The reaction is deemed complete when the SNAr intermediate mass (M+H = 234.1) constitutes >95% of the total ion chromatogram (TIC) and the starting material (M+H = 145.0) is undetectable.

Phase 3: Workup and Extraction
  • Quenching: Cool the reaction to room temperature and pour it into 100 mL of ice-cold distilled water. Causality: This crashes out the highly lipophilic product and quenches any residual reactive species.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL). Causality: LiCl highly coordinates with DMF, effectively pulling this high-boiling solvent out of the organic phase and into the aqueous phase, preventing contamination during concentration.

  • Drying: Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 4: Purification
  • Flash Chromatography: Load the crude residue onto a silica gel column. Elute using a gradient of 0% to 50% EtOAc in Hexanes.

  • Isolation: Pool the fractions containing the pure product (visualized under UV at 254 nm) and concentrate to yield 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole as a white solid.

SynthWorkflow A 4-Chloro-6-methoxypyrimidine + Octahydro-1H-isoindole B SNAr Reaction (DIPEA, DMF, 90°C) A->B C Aqueous Workup (EtOAc / 5% LiCl Wash) B->C D Flash Chromatography (Silica, Hex/EtOAc) C->D E Pure Product (>98% HPLC) D->E

Figure 2: Step-by-step synthetic workflow for the target compound.

Analytical Characterization Expectations

To confirm the structural integrity of the synthesized compound, the following analytical signatures should be verified:

  • LC-MS (ESI+): Calculated for C₁₃H₁₉N₃O [M+H]⁺: 234.16; Found: 234.2.

  • ¹H NMR (400 MHz, CDCl₃): Expect a distinct singlet around δ 8.30 ppm corresponding to the highly deshielded C2 proton of the pyrimidine ring. A singlet at δ 3.90 ppm (3H) will confirm the presence of the methoxy group. The complex multiplets between δ 1.20 - 3.50 ppm (14H) will correspond to the aliphatic protons of the octahydro-1H-isoindole ring system.

References

  • Title: Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment Source: Journal of Medicinal Chemistry, 2024, 67(22), 20372-20398. URL: [Link]

  • Source: US Patent 11,702,392 B2 (Google Patents)
  • Title: The Realisation of Fragment-Oriented Synthesis Source: White Rose eTheses Online (University of Leeds) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole

Welcome to the technical support center for the synthesis of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. Our approach is grounded in mechanistic understanding and field-proven strategies to ensure robust and reproducible results.

The synthesis of this target molecule primarily involves a C-N cross-coupling reaction, for which the Buchwald-Hartwig amination is the most powerful and widely adopted method.[1] This palladium-catalyzed reaction forms the crucial bond between the octahydro-1H-isoindole nitrogen and the C4 position of the 6-methoxypyrimidine ring. While highly effective, the reaction's success is sensitive to a number of parameters, including the choice of catalyst, ligand, base, and solvent, as well as the purity of the starting materials and the strict maintenance of an inert atmosphere.

This document provides a comprehensive troubleshooting guide and a set of frequently asked questions to address the specific challenges you may encounter.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems in a question-and-answer format, providing insights into their root causes and offering validated solutions.

Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix it?

A1: Low or no product formation is the most common issue and typically points to a problem with the catalytic cycle. The primary areas to investigate are the catalyst's activity, the reaction conditions, and the integrity of your starting materials.

Potential Causes & Solutions:

  • Inactive Palladium Catalyst: The active catalyst is a Pd(0) species, which is highly sensitive to oxygen. Incomplete degassing or a leak in your inert atmosphere setup can rapidly deactivate the catalyst.

    • Solution: Ensure all solvents are thoroughly degassed using a "freeze-pump-thaw" technique (at least three cycles) or by sparging with argon or nitrogen for at least 30 minutes. Use an oven-dried flask and maintain a positive pressure of inert gas throughout the entire experiment. It is also advisable to use a fresh bottle of the palladium precatalyst.

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[1] For coupling a secondary amine like octahydro-1H-isoindole with an electron-deficient heterocycle, bulky, electron-rich phosphine ligands are required.

    • Solution: If a standard ligand like BINAP fails, switch to a more specialized Buchwald ligand. BrettPhos and XPhos are excellent starting points for this type of transformation due to their steric bulk and electron-donating properties, which promote the crucial reductive elimination step.[2][3]

  • Incorrect Base or Solvent: The base activates the amine nucleophile, and its strength can significantly impact the reaction rate and side product formation. The solvent must be aprotic, capable of dissolving the reagents, and stable at the reaction temperature.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often preferred.[4] However, weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can sometimes provide better results with sensitive substrates. Toluene and 1,4-dioxane are standard solvents.[3][5] Consider screening a combination of bases and solvents as shown in the table below.

Table 1: Example Screening Conditions for Reaction Optimization

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ (2)BINAP (4)Cs₂CO₃ (2.0)Toluene110<10
2Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene11075
3Pd₂(dba)₃ (2)BrettPhos (4)NaOt-Bu (1.5)Toluene11082
4Pd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)Dioxane10085
5Pd₂(dba)₃ (2)BrettPhos (4)K₂CO₃ (2.0)Dioxane10045
Q2: I am forming the product, but the yield is compromised by a significant side product. How can I identify and minimize it?

A2: Side product formation often competes with the desired C-N coupling. Identifying the impurity is the first step toward mitigating its formation.

Common Side Products & Mitigation Strategies:

  • Hydrodehalogenation: This is the replacement of the chlorine atom on the pyrimidine ring with a hydrogen atom, resulting in the formation of 4-methoxy-pyrimidine.

    • Cause: This can occur if there are trace amounts of water or other proton sources in the reaction, or through a competing reductive pathway involving the amine or solvent.

    • Solution: Use anhydrous solvents and reagents. Ensure the octahydro-1H-isoindole starting material is dry. Sometimes, lowering the reaction temperature or reducing the reaction time can minimize this side reaction, albeit potentially at the cost of conversion.

  • Homocoupling of the Amine: While less common, dimerization of the amine can sometimes be observed.

    • Cause: This is often promoted by excessively high temperatures or catalyst loading.

    • Solution: Reduce the reaction temperature and catalyst loading. Ensure a stoichiometric or slight excess (1.1-1.2 equivalents) of the amine is used, but avoid a large excess.

Below is a troubleshooting workflow to help guide your optimization process.

G Troubleshooting Workflow for Low Yield cluster_catalyst Catalyst Integrity cluster_conditions Reaction Optimization cluster_purity Reagent Quality Start Low or No Product Check_Catalyst Is the Catalytic Cycle Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Check_Purity Are Starting Materials Pure? Start->Check_Purity Degas Thoroughly Degas Solvents (Freeze-Pump-Thaw) Check_Catalyst->Degas Check for O₂ contamination Screen_Ligand Screen Bulky Ligands (e.g., BrettPhos, XPhos) Check_Conditions->Screen_Ligand Ligand may be unsuitable Dry_Reagents Use Anhydrous Reagents & Solvents Check_Purity->Dry_Reagents Check for H₂O contamination Inert_Atmosphere Ensure Strict Inert Atmosphere (Positive N2/Ar Pressure) Fresh_Pd Use Fresh Pd Precatalyst and Ligand Screen_Base Screen Bases (e.g., NaOtBu, LHMDS, Cs₂CO₃) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents (e.g., Toluene, Dioxane, CPME) Screen_Base->Screen_Solvent Check_Halide Confirm Purity of 4-chloro-6-methoxypyrimidine Check_Amine Confirm Purity of octahydro-1H-isoindole

Caption: Troubleshooting decision tree for low-yield synthesis.

Frequently Asked Questions (FAQs)
Q1: What is the best halide to use on the pyrimidine ring (Cl, Br, I)?

A1: The choice of halide affects the rate of oxidative addition to the Pd(0) center, which is often the rate-limiting step. The general reactivity trend is I > Br > Cl. While 4-iodo-6-methoxypyrimidine would be the most reactive, it is also typically more expensive and less stable. 4-Chloro-6-methoxypyrimidine is often used due to its commercial availability and lower cost. However, C-Cl bond activation requires a more electron-rich and potent catalytic system, reinforcing the need for advanced ligands like BrettPhos. If you are struggling with the chloro-substrate, switching to 4-bromo-6-methoxypyrimidine can often facilitate the reaction with a less specialized catalyst system.

Q2: How do I properly set up the reaction to maintain an inert atmosphere?

A2: A meticulous setup is non-negotiable for success.

  • Glassware: All glassware (reaction flask, condenser, stir bar) should be oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool under a stream of inert gas.

  • Reagent Addition: Add all solid reagents (palladium precatalyst, ligand, base, and 4-chloro-6-methoxypyrimidine) to the flask in a glovebox or under a strong counter-flow of argon or nitrogen.

  • Sealing: Seal the flask with a rubber septum.

  • Solvent/Amine Addition: Add the degassed solvent and the octahydro-1H-isoindole via syringe.

  • Purging: Puncture the septum with an outlet needle and gently purge the flask headspace with inert gas for 5-10 minutes before removing the outlet needle and starting the heating.

Q3: What is the best method for purifying the final product?

A3: The purification strategy depends on the scale and the nature of the impurities.

  • Aqueous Workup: After the reaction is complete, cool to room temperature and quench carefully with water or saturated ammonium chloride. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Silica Gel Chromatography: This is the most common method for removing residual catalyst, ligand, and other impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with ethyl acetate, is typically effective.

  • Crystallization: If the product is a stable solid, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be an excellent method for achieving high purity on a larger scale.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis, utilizing best practices derived from established literature on Buchwald-Hartwig aminations.[4][5]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pd₂(dba)₃, BrettPhos, NaOtBu, and 4-chloro-6-methoxypyrimidine to an oven-dried flask. B 2. Seal flask and establish inert atmosphere (Ar/N₂). A->B C 3. Add degassed toluene and octahydro-1H-isoindole via syringe. B->C D 4. Heat reaction to 110 °C with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool, quench with H₂O, and extract with EtOAc. E->F G 7. Dry, filter, and concentrate the organic layer. F->G H 8. Purify by silica gel chromatography. G->H

Caption: Standard experimental workflow for the synthesis.

Reagents:

  • 4-chloro-6-methoxypyrimidine (1.0 equiv.)

  • cis-Octahydro-1H-isoindole (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)

  • BrettPhos (0.04 equiv.)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv.)

  • Anhydrous, degassed toluene (to make a ~0.2 M solution)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, BrettPhos, NaOt-Bu, and 4-chloro-6-methoxypyrimidine.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add the degassed toluene via syringe, followed by the cis-octahydro-1H-isoindole.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting 4-chloro-6-methoxypyrimidine is consumed.

  • Once complete, cool the reaction to room temperature. Carefully quench by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole.

References
  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945–2964. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available at: [Link]

  • Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions. Angewandte Chemie International Edition, 44(3), 366–374. Available at: [Link]

  • Martín, R., & Buchwald, S. L. (2008). A general method for the direct α-arylation of methyl- and primary alkyl-substituted N-Boc-piperidines and -pyrrolidines. Angewandte Chemie International Edition, 46(40), 7629–7631. Available at: [Link]

  • Nolan, S. P., & Organ, M. G. (Eds.). (2006). Palladium-Catalyzed C-N Cross-Coupling Reactions. Wiley-VCH. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-scale applications of palladium-catalysed cross-couplings for the synthesis of pharmaceuticals. Chemical Society Reviews, 41(15), 5079–5094. Available at: [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl electrophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

Sources

Optimization

Technical Support Center: Solubilization of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and formulation scientists encountering severe aqueous solubility issues with 2-(6-methoxypyrimidin-4-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and formulation scientists encountering severe aqueous solubility issues with 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole .

Below, we dissect the physicochemical root causes of these issues and provide field-proven, self-validating protocols to rescue your assays.

Physicochemical Profiling: The Root Cause of Precipitation

To solve a solubility issue, we must first understand the molecular causality. The target compound is a hybrid of two distinct chemical moieties, each contributing to its "brick dust" behavior in physiological buffers:

  • The Octahydro-1H-isoindole Core: This saturated, bicyclic aliphatic ring system is highly bulky and lipophilic[1]. In drug design, incorporating such scaffolds significantly increases the partition coefficient (LogP) and drives hydrophobic aggregation when exposed to aqueous environments[2].

  • The 4-Aminopyrimidine System: The nitrogen atoms in the pyrimidine ring and the exocyclic amine linkage form a weakly basic center. Literature standards for the 4-aminopyrimidine conjugate acid establish a pKa of approximately 5.71[3].

The Causality of Precipitation: According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, the ambient environment is nearly two full pH units above the compound's pKa. Consequently, >98% of the compound exists in its un-ionized, neutral free-base form . Stripped of an ionic charge, the molecule lacks the ion-dipole interactions necessary to overcome its high crystal lattice energy and extreme lipophilicity, resulting in rapid precipitation out of standard buffers (e.g., PBS, HEPES).

Solubilization Decision Pathway

Before selecting a protocol, use the following decision tree to determine the optimal formulation strategy based on your assay's biological constraints.

Formulation_Strategy Start Target Compound: 2-(6-methoxypyrimidin-4-yl)- octahydro-1H-isoindole CheckPH Can the assay tolerate pH < 4.5? Start->CheckPH Acidic Use Acidic Aqueous Buffer (e.g., 50mM Citrate pH 3.0) CheckPH->Acidic Yes (Biochemical) Neutral Neutral pH Required (e.g., Cell Culture, IV Dosing) CheckPH->Neutral No (In vivo / Cellular) Success Stable Solution Achieved Acidic->Success Cosolvent Co-solvent System (5% DMSO / 40% PEG400) Neutral->Cosolvent Cyclo Cyclodextrin Complexation (20% HP-β-CD in PBS) Neutral->Cyclo Cosolvent->Success Cyclo->Success

Caption: Decision tree for formulating highly lipophilic aminopyrimidine derivatives.

Troubleshooting Guides & Validated Protocols

Workflow A: pH-Mediated Solubilization (For Cell-Free Biochemical Assays)

If your assay (e.g., target binding, enzymatic inhibition) can tolerate acidic conditions, protonating the aminopyrimidine core is the most thermodynamically stable way to force the compound into solution.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Citrate buffer and adjust the pH to 3.0 using 0.1 N HCl.

  • Powder Wetting: Weigh 5 mg of the compound into a glass vial. Add 50 µL of 100% DMSO to wet the powder and disrupt the crystal lattice.

  • Aqueous Addition: Slowly add 950 µL of the pH 3.0 Citrate buffer while vortexing continuously.

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 10 minutes.

  • Self-Validation Step: Centrifuge the vial at 10,000 × g for 10 minutes.

    • Pass: No visible pellet at the bottom of the tube. The solution is optically clear.

    • Fail: A white pellet forms. (If this occurs, the compound concentration has exceeded the thermodynamic solubility limit even at pH 3.0; dilute further).

Workflow B: Cyclodextrin Complexation (For Cell-Based & In Vivo Assays)

For cellular assays or intravenous (IV) dosing, the pH must remain near 7.4. Because the compound is neutral at this pH, we must encapsulate the lipophilic octahydro-1H-isoindole moiety inside a hydrophobic cavity using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Step-by-Step Methodology:

  • Excipient Preparation: Dissolve HP-β-CD powder in PBS (pH 7.4) to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm).

  • Stock Creation: Dissolve the target compound in 100% DMSO to create a highly concentrated intermediate stock (e.g., 50 mM).

  • Complexation: Place the 20% HP-β-CD solution on a magnetic stirrer (800 rpm). Add the DMSO stock dropwise (1 drop per 5 seconds) into the vortex center. Do not exceed a final DMSO concentration of 2% v/v.

  • Incubation: Allow the solution to stir for 2 hours at room temperature to ensure complete host-guest inclusion complex formation.

  • Self-Validation Step: Centrifuge at 10,000 × g for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV against a standard curve to confirm the exact final concentration.

Quantitative Solubility Profiles

The following table summarizes the expected solubility behavior of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole across various standard laboratory vehicles.

Vehicle / MatrixAmbient pHEstimated SolubilityPrimary Solubilization Mechanism
1X PBS 7.4< 1 µg/mLNone (Neutral free base precipitation)
0.1 N HCl 1.0> 10 mg/mLComplete ionization (Cationic state)
5% DMSO in PBS 7.4~ 5 - 10 µg/mLWeak co-solvent effect
20% HP-β-CD in PBS 7.41.5 - 5 mg/mLHydrophobic cavity inclusion
10% Tween 80 in PBS 7.40.5 - 2 mg/mLMicellar encapsulation

Frequently Asked Questions (FAQs)

Q: Why does my compound dissolve perfectly in DMSO, but instantly turn cloudy when I dilute it into my assay buffer? A: This is a classic "solvent shift" phenomenon. The compound is highly soluble in organic solvents. However, when diluted into an aqueous buffer at pH 7.4, the DMSO rapidly diffuses into the bulk water. Because the compound's pKa is ~5.7, it remains un-ionized. Stripped of the organic solvent, the lipophilic octahydro-1H-isoindole moiety forces the molecules to aggregate via hydrophobic interactions, crashing out as amorphous nano-aggregates that quickly crystallize into "brick dust."

Q: Can I synthesize the hydrochloride (HCl) salt of this compound to permanently fix the solubility issue? A: Yes and no. Synthesizing the HCl salt will drastically improve the dissolution rate in pure, unbuffered water. However, if you dissolve the HCl salt in a buffered solution at pH 7.4 (like PBS or cell culture media), the buffer will immediately deprotonate the molecule back to its free base form. The thermodynamic solubility at pH 7.4 remains unchanged, and the compound will precipitate just as quickly.

Mechanism Protonated Protonated Cation (pH < 4.5) Neutral Neutral Free Base (pH 7.4) Protonated->Neutral Add Base (Deprotonation) Soluble Aqueous Soluble Protonated->Soluble Ion-Dipole Solvation Neutral->Protonated Add Acid (Protonation) Precipitate Aggregated Precipitate Neutral->Precipitate Hydrophobic Effect

Caption: Acid-base equilibrium and resulting phase behavior of the target compound.

Q: I am dosing mice via oral gavage (PO). What is the best vehicle? A: For oral dosing of highly lipophilic, weakly basic compounds, a standard suspension vehicle is often preferred over a true solution. Consider using 0.5% Methylcellulose (MC) with 0.1% Tween-80 in water. The Tween-80 acts as a wetting agent for the lipophilic octahydro-1H-isoindole core, while the MC increases viscosity to keep the particles uniformly suspended. Ensure the compound is milled or triturated to a fine particle size before suspension.

References

  • ResearchGate. Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues. (Discusses the application and inherent lipophilicity of octahydro-1H-isoindole scaffolds in drug discovery). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole. This document is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for assessing the stability of this molecule in various solvent systems. Given the specific nature of this compound, this guide focuses on establishing a robust methodology for stability assessment from first principles, in line with industry best practices for pharmaceutical development.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole that might influence its stability?

A1: The molecule's structure contains two key heterocyclic systems whose individual properties will dictate its overall stability profile:

  • The 6-methoxypyrimidine Ring: This ring is an electron-deficient system. The methoxy group is a potential site for hydrolysis, particularly under acidic conditions, which would convert it to a hydroxypyrimidine derivative.[3] The pyrimidine ring itself can be susceptible to UV-induced hydration or oxidative degradation, although this is often context-dependent.[3][4]

  • The Octahydro-1H-isoindole Core: This is a saturated, non-aromatic bicyclic amine. The tertiary amine is a nucleophilic center and can be prone to oxidation, leading to the formation of an N-oxide. This is a common degradation pathway for molecules with tertiary amine functionalities.[5] The saturated ring system is generally stable but could be susceptible to ring-opening under harsh conditions.

Q2: How should I prepare and store stock solutions of this compound?

A2: For initial use, we recommend preparing a high-concentration stock solution in an anhydrous, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Rationale: Aprotic solvents minimize the risk of solvolysis (e.g., hydrolysis).[1] DMSO is a versatile solvent for many heterocyclic compounds.[6]

  • Storage Protocol: Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, an aliquot should be brought to room temperature and vortexed thoroughly. We recommend performing a quick purity check via HPLC on a freshly thawed aliquot if it has been stored for an extended period (>1 month).

Q3: Which solvents should I prioritize for my experiments, and which should I be cautious about?

A3: Solvent selection is critical and depends on your experimental needs (e.g., solubility, assay compatibility).

  • Generally Recommended:

    • Aprotic Solvents: DMSO, DMF, Acetonitrile (ACN), Tetrahydrofuran (THF). These are generally preferred for minimizing degradation during storage.

    • Protic Solvents (with caution): Methanol, Ethanol, Isopropanol. While often required for assays, be aware that protic solvents can participate in degradation, especially over time or at elevated temperatures.[7]

  • Use with Extreme Caution:

    • Aqueous Buffers: The stability in aqueous solutions is highly pH-dependent.[8][9] The pyrimidine and isoindole moieties can exhibit different stabilities in acidic versus basic conditions.[3][10] A formal pH stability profile is strongly recommended before conducting prolonged experiments in aqueous media.

Troubleshooting Guide: Investigating Instability

This section addresses common problems encountered during experimental work that may point to compound instability.

Problem 1: I observe a new peak in my chromatogram (e.g., HPLC, LC-MS) after my sample has been in solution for a few hours.

  • Probable Cause: The compound is degrading in the chosen solvent under the current experimental conditions. The new peak represents a degradation product.

  • Troubleshooting Workflow:

    • Characterize the Degradant: Use LC-MS to obtain the mass of the new peak.[11][12] Does the mass correspond to a predicted degradation product (e.g., loss of a methyl group from the methoxy ether, addition of an oxygen atom to the tertiary amine)?

    • Perform a Time-Course Study: Prepare a fresh solution of the compound and analyze it by HPLC at regular intervals (e.g., T=0, 2, 4, 8, 24 hours) while keeping it under your typical experimental conditions (e.g., room temperature, on the autosampler). This will reveal the rate of degradation.

    • Switch to a More Inert Solvent: If you are using a protic solvent like methanol, prepare a new sample in anhydrous acetonitrile or DMSO and repeat the time-course study. A significant reduction in the formation of the new peak would implicate the protic solvent in the degradation.

Problem 2: My experimental results are inconsistent and not reproducible, especially between experiments run on different days.

  • Probable Cause: This is a classic sign of stock solution instability or degradation upon dilution into an assay buffer. The actual concentration of the active compound is decreasing over time.

  • Troubleshooting Workflow:

    • Validate Stock Solution Integrity: Thaw a fresh aliquot of your master stock solution and compare its purity and concentration (by HPLC peak area against a standard) to an aliquot that has been stored at 4°C for a day or has undergone multiple freeze-thaw cycles.

    • Assess Stability in Final Assay Buffer: This is a critical step. Dilute the compound from your DMSO stock into your final aqueous assay buffer. Immediately inject a sample (T=0) into the HPLC. Let the diluted sample sit at the assay temperature for the full duration of your experiment (e.g., 4 hours) and inject again. A decrease in the main peak area and the appearance of new peaks confirms instability in the final formulation.

    • Implement a Forced Degradation Study: To proactively understand and control for this, a forced degradation (or stress testing) study is the definitive solution.[2][13][14] This will identify the conditions (pH, oxidation, heat, light) that cause degradation and allow you to develop a stability-indicating analytical method.

Protocols for Stability Assessment

Protocol 1: Forced Degradation (Stress Testing) Study

This study is essential for identifying likely degradation products and establishing a stability-indicating analytical method.[2] The goal is to achieve 5-20% degradation of the parent compound.[14]

Experimental Workflow for Stability Assessment

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (in parallel) cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_stock Prepare 1 mg/mL Stock in ACN or DMSO acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base ox Oxidation (3% H2O2, RT) prep_stock->ox thermal Thermal (80°C in solution) prep_stock->thermal photo Photolytic (ICH Q1B light exposure) prep_stock->photo quench Quench/Neutralize Reactions at T=2, 8, 24h acid->quench base->quench ox->quench thermal->quench photo->quench hplc Analyze via HPLC-UV/MS quench->hplc pathway Identify Degradants & Propose Pathways hplc->pathway method Validate Stability- Indicating Method pathway->method

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.[5][6]

  • Thermal Degradation: Keep 2 mL of the stock solution in a sealed vial at 80°C.

  • Sampling & Analysis: At specified time points (e.g., 2, 8, 24 hours), take an aliquot from each stress condition. For acid/base samples, neutralize them before injection. Analyze all samples by HPLC-UV and LC-MS.

Data Summary Table (Hypothetical Results)

Stress ConditionTime (h)% Parent Compound RemainingMajor Degradant m/z
0.1 M HCl @ 60°C 2485.2%M-14 (Loss of CH₂)
0.1 M NaOH @ 60°C 2492.5%No major degradant
3% H₂O₂ @ RT 878.1%M+16 (N-Oxide)
80°C (in ACN) 2498.9%Minor unknown peaks
Protocol 2: Developing a Stability-Indicating HPLC Method

A method is considered "stability-indicating" if it can accurately quantify the parent compound without interference from any degradation products, excipients, or impurities.[14][15]

  • Initial Method Development:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Use a gradient of a buffered aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic phase (e.g., Acetonitrile).

    • Detection: Use a UV detector at the λmax of the compound, or a Diode Array Detector (DAD) to monitor peak purity across the spectrum.[16]

  • Method Validation using Stressed Samples:

    • Inject the samples generated from the forced degradation study (Protocol 1).

    • Specificity: The primary goal is to achieve baseline resolution between the parent peak and all degradation product peaks.

    • Peak Purity Analysis: Use a DAD to assess the peak purity of the parent compound in the presence of its degradants. The purity angle should be less than the purity threshold.

    • Mass Balance: The sum of the parent compound and all degradation products should ideally account for 95-105% of the initial concentration, demonstrating that all major degradants are detected.[14]

Hypothesized Degradation Pathways

G cluster_main cluster_paths A Parent Compound (M) B Hydrolysis Product (M-14) Demethylation A->B  Acidic  Hydrolysis C Oxidation Product (M+16) N-Oxide A->C  Oxidation  (e.g., H2O2)

Caption: Potential degradation pathways for the title compound.

References

  • Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydr
  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. IJRPNS
  • A Comparative Guide to the Cross-Validation of Analytical Methods for Isoindole Characteriz
  • Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. PubMed
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
  • Studies on the Formation and Stability of Isoindoles Derived From Amino Acids, O-Phthalaldehyde and N-acetyl-L-cysteine. PubMed
  • Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution
  • Forced Degradation – A Review.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect
  • HOW TO APPROACH A FORCED DEGRAD
  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC
  • Analysis of the Metabolites of Indole Degraded by an Isol
  • Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures
  • Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS.
  • Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway.

Sources

Optimization

Technical Support Center: Chromatography &amp; Purification of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-(6-methoxypyrimidin-4-yl)-octahydro-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole .

Molecular Behavior Analysis

To purify this compound effectively, we must first understand its structural causality. The molecule fuses an octahydro-1H-isoindole core—a sterically hindered, highly basic bicyclic aliphatic amine[1]—with a 6-methoxypyrimidine ring. The resulting architecture is a lipophilic, highly basic tertiary amine with multiple hydrogen-bond accepting nitrogen atoms. These features make it notoriously difficult to purify on standard unmodified silica gel due to severe electrostatic interactions with acidic surface silanols (pKa ~4–6)[2].

PART 1: Troubleshooting Guides & FAQs

Q1: Why does my compound streak across the TLC plate and fail to elute from a standard silica gel column, even with highly polar solvents? A1: This is a classic manifestation of irreversible adsorption. The basic nitrogen of the octahydroisoindole core and the pyrimidine ring form strong hydrogen bonds and electrostatic interactions with the unendcapped, acidic silanol groups (Si-OH) on the bare silica surface[2]. Increasing solvent polarity (e.g., using 100% Ethyl Acetate or Methanol) will not break these ionic interactions. Solution: You must chemically deactivate the silica. Add 1% to 5% Triethylamine (TEA) or aqueous ammonia to your mobile phase. TEA acts as a sacrificial base, competitively binding to the silanols and masking them, allowing your target amine to elute as a tight, symmetrical band[3].

Q2: I added Triethylamine (TEA) to my mobile phase, but I am still seeing poor resolution between my target compound and unreacted pyrimidine starting materials. What is the logical next step? A2: If silanol masking is active but resolution remains poor, the issue is a lack of hydrophobic selectivity. Both your target and the starting material are basic, meaning TEA normalizes their elution profiles too much. Solution: Switch your stationary phase. Transition from normal-phase silica to Reversed-Phase Preparative HPLC (RP-HPLC) using a C18 column. In RP-HPLC, separation is driven by lipophilicity rather than polarity. Because the octahydro-1H-isoindole core is highly lipophilic compared to a bare pyrimidine ring, a C18 column will easily resolve the two.

Q3: When using Reversed-Phase HPLC, my peak tailing is severe, and the compound elutes much earlier than expected. How do I fix this? A3: This occurs when the pH of your mobile phase is near the pKa of your compound, causing it to exist in a mixed ionization state (partially protonated, partially freebase). Solution: You must force the molecule into a single state.

  • Option A (High pH): Use a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10 with ammonia. This suppresses ionization, keeping the molecule in its neutral freebase form, maximizing hydrophobic retention on the C18 column and eliminating secondary silanol interactions.

  • Option B (Low pH): Use 0.1% Trifluoroacetic acid (TFA) in water/acetonitrile (pH ~2). This fully protonates the amine, and the TFA acts as an ion-pairing reagent to shield the positive charge, yielding sharp peaks.

PART 2: Quantitative Data Summary

The following table synthesizes the expected chromatographic behavior of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole across different purification systems, providing a benchmark for your experimental outcomes.

Purification StrategyStationary PhaseMobile Phase SystemAdditive / pH ControlTailing Factor ( Tf​ )Expected Recovery
Standard Normal Phase Bare Silica (60 Å)Hexane / EtOAcNone> 3.5 (Severe)< 40% (Adsorption)
Deactivated Normal Phase Bare Silica (60 Å)Hexane / EtOAc2% Triethylamine (TEA)1.2 - 1.5 (Good)85 - 90%
Basic Alumina Phase Alumina (Basic)Hexane / EtOAcNone1.1 - 1.3 (Excellent)80 - 85%
RP-HPLC (Low pH) C18 (Endcapped)Water / Acetonitrile0.1% TFA (pH ~2.0)1.0 - 1.2 (Sharp)> 95%
RP-HPLC (High pH) C18 (Hybrid Silica)Water / Acetonitrile10 mM NH4​HCO3​ (pH 10)1.0 - 1.1 (Optimal)> 95%

PART 3: Experimental Protocols

Protocol A: Triethylamine-Deactivated Flash Chromatography (Scale: 1g - 50g)

This protocol is a self-validating system. Step 1 ensures the mobile phase is empirically matched to your specific crude matrix before committing the entire batch to the column.

  • TLC Pre-Validation: Prepare two TLC chambers. Chamber A contains 50:50 Hexane/EtOAc. Chamber B contains 48:50:2 Hexane/EtOAc/TEA. Spot your crude mixture on two silica plates. If Chamber B yields a tight spot with an Rf​ between 0.25–0.40 while Chamber A streaks, the protocol is validated.

  • Solvent Preparation: Prepare 2 Liters of the validated mobile phase (e.g., 48% Hexane, 50% EtOAc, 2% TEA). Mix thoroughly.

  • Column Packing (Slurry Method): Weigh out silica gel (approx. 30-50x the mass of your crude sample). Create a slurry using the TEA-modified mobile phase. Pour the slurry into the column. Causality note: Packing the column with the TEA-modified solvent pre-equilibrates and masks the acidic silanols before the target molecule is introduced[3].

  • Dry Loading: Dissolve the crude 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole in a minimal amount of Dichloromethane (DCM). Add a small amount of silica gel (3x the crude mass) and evaporate the DCM under reduced pressure until a free-flowing powder is formed. Load this evenly onto the top of the packed column.

  • Elution & Collection: Elute the column using positive pressure. Collect fractions and monitor via TLC (using the TEA-modified solvent) or a UV detector set to 254 nm (targeting the pyrimidine chromophore).

  • Solvent Removal: Combine pure fractions. Remove solvents via rotary evaporation. Crucial: To remove residual TEA, co-evaporate the final residue twice with toluene, then place under high vacuum for 12 hours.

Protocol B: pH-Controlled Reversed-Phase Preparative HPLC (Scale: 10mg - 1g)
  • System Preparation: Equip the Prep-HPLC with a high-pH tolerant C18 column (e.g., Waters XBridge or equivalent hybrid silica).

  • Mobile Phase Setup:

    • Solvent A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 using concentrated ammonium hydroxide.

    • Solvent B: LC-MS grade Acetonitrile.

  • Sample Injection: Dissolve the crude sample in a 1:1 mixture of Solvent A and Solvent B. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Gradient Elution: Run a shallow gradient from 20% B to 80% B over 20 minutes. The high lipophilicity of the octahydroisoindole core ensures the compound will retain well and likely elute between 50-70% B.

  • Recovery: Lyophilize (freeze-dry) the collected fractions. The ammonium bicarbonate buffer is volatile and will sublimate entirely, leaving the pure freebase target compound.

PART 4: Mandatory Visualizations

Diagram 1: Purification Strategy Decision Tree

This logical workflow dictates the optimal purification pathway based on scale and observed chromatographic behavior.

Workflow A Crude 2-(6-methoxypyrimidin-4-yl)- octahydro-1H-isoindole B TLC Solvent Screening (Check Rf & Tailing) A->B C Severe Tailing Observed? B->C D Standard Flash Chromatography (Hexane/EtOAc) C->D No E Deactivated Silica Flash (+ 1-5% Et3N) C->E Yes (Scale > 1g) F Prep-HPLC (Reversed Phase) High pH (Ammonia buffer) C->F Yes (Scale < 1g) G Pure Target Compound D->G E->G F->G

Decision matrix for selecting the optimal purification route based on scale and silanol interaction.

Diagram 2: Mechanistic Pathway of Silanol Deactivation

This diagram illustrates the causality behind the use of Triethylamine (TEA) to prevent irreversible adsorption.

Mechanism A Acidic Surface Silanols (Si-OH, pKa ~4-6) B Target Amine Binding (Irreversible Adsorption) A->B Without Modifier C Addition of Triethylamine (Sacrificial Base) A->C With Modifier D Silanol Masking (Si-O- ... HN+Et3) C->D E Free Target Elution (Symmetrical Peak) D->E

Mechanism of competitive silanol masking by Triethylamine to prevent basic amine tailing.

PART 5: References

  • Molecular Approaches to Chromatography Using Single Molecule Spectroscopy Source: Analytical Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

Troubleshooting inconsistent results with 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole

Welcome to the technical support center for 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and inconsistencies during their experiments with this compound. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your results.

I. Introduction to the Isoindole Scaffold

The octahydro-1H-isoindole core is a prevalent structural motif in medicinal chemistry.[1] However, the isoindole ring system is known for its inherent instability, which can lead to challenges in synthesis, purification, and handling.[2][3] These molecules are often reactive and susceptible to polymerization, oxidation, and decomposition, particularly when unsubstituted.[2] Understanding the fundamental chemistry of the isoindole scaffold is crucial for troubleshooting experiments involving its derivatives.

II. Troubleshooting Guide: Inconsistent Experimental Results

This section addresses specific issues that may arise during the synthesis, purification, and handling of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole, leading to inconsistent results.

Problem 1: Low or No Product Yield During Synthesis

Symptoms:

  • In-process controls (TLC, LC-MS) show little to no formation of the desired product.

  • Formation of dark, insoluble, tar-like materials (polymerization).[2]

  • The isolated yield is significantly lower than expected.

Potential Causes & Solutions:

  • Atmospheric Oxidation: The isoindole ring can be sensitive to atmospheric oxygen.

    • Solution: Ensure all reactions and workups are performed under a robust inert atmosphere, such as nitrogen or argon.[2] It is also recommended to degas all solvents prior to use.[2] In some cases, adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) may be beneficial, provided it does not interfere with downstream applications.[2]

  • Thermal Degradation: Many isoindole syntheses are sensitive to heat, which can lead to decomposition.

    • Solution: Maintain strict temperature control throughout the reaction. For exothermic reactions, ensure efficient cooling and consider controlled, dropwise addition of reagents to manage the temperature.[2]

  • Acid/Base Sensitivity: The isoindole core and the methoxypyrimidine substituent can be unstable under strongly acidic or basic conditions.[2]

    • Solution: If possible, use a buffered reaction mixture. During workup, employ mild acids and bases (e.g., saturated ammonium chloride, sodium bicarbonate) and minimize contact time.[2]

  • Inefficient Mixing: In larger scale reactions, poor mixing can lead to localized high concentrations of reagents, promoting side reactions and polymerization.[2]

    • Solution: Use appropriate stirring mechanisms and vessel sizes to ensure homogeneous reaction mixtures.

Problem 2: Product Decomposition During Purification

Symptoms:

  • The desired product is observed in the crude reaction mixture but is lost during chromatographic purification.

  • Streaking or tailing of the product spot/peak on TLC or HPLC.

  • Low recovery of the product after purification.

Potential Causes & Solutions:

  • Decomposition on Silica or Alumina: The acidic nature of standard silica gel can cause degradation of sensitive compounds.

    • Solution:

      • Deactivated Stationary Phases: Use deactivated silica gel (e.g., treated with triethylamine) or consider alternative stationary phases like Florisil or reverse-phase C18 media.[2][4]

      • Avoid Chromatography: If feasible, develop a purification strategy based on crystallization or precipitation, which is often milder and more scalable.[2]

  • Thermal Degradation During Distillation: If the product is an oil, high temperatures during distillation can lead to decomposition.

    • Solution: Utilize high-vacuum distillation techniques, such as short-path distillation, to lower the boiling point and minimize thermal exposure.[2]

Problem 3: Batch-to-Batch Variability in Biological Assays

Symptoms:

  • Inconsistent IC50 or EC50 values in cell-based or biochemical assays.

  • Variable results in animal studies.

Potential Causes & Solutions:

  • Compound Instability in Solution: The compound may be degrading in the assay buffer or solvent over the course of the experiment.

    • Solution:

      • Stability Studies: Perform a time-course study by analyzing the compound in the assay buffer at various time points using HPLC to assess its stability.

      • Fresh Preparations: Always use freshly prepared solutions of the compound for each experiment.

      • pH and Temperature Control: Ensure the pH and temperature of the assay buffer are compatible with the compound's stability.

  • Impurity-Driven Effects: Trace impurities from the synthesis or degradation products could have biological activity, leading to confounding results.

    • Solution:

      • High Purity Material: Ensure the compound is of high purity (>95%) for biological testing. Use multiple analytical techniques (e.g., LC-MS, NMR) to confirm purity.[1][5]

      • Upstream Purification: Purify intermediates to remove problematic impurities before they can affect the stability and activity of the final product.[2]

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to store 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole?

Due to the potential for instability of the isoindole ring system, it is recommended to store the compound as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C or -20°C).[6] Protect from light and moisture. For solutions, it is best to prepare them fresh for each use. If short-term storage of a solution is necessary, store at -20°C or -80°C and minimize freeze-thaw cycles.[7]

Q2: What analytical techniques are recommended for characterizing this compound?

A combination of analytical methods should be used for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): Useful for determining purity and for quantitative analysis. A C18 reverse-phase column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or TFA, depending on compound stability) is a good starting point.[5][8]

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition (High-Resolution MS).[1] LC-MS is a powerful tool for monitoring reaction progress and identifying impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation and confirming the connectivity of the atoms.[1] Both 1H and 13C NMR should be performed.

  • UV-Vis Spectroscopy: Can be used for rapid quantitative analysis if the compound has a suitable chromophore.[5]

Q3: Can I expect to see regioisomers in my synthesis?

The formation of regioisomers is a common challenge in the synthesis of substituted heterocyclic compounds.[10] Depending on the specific synthetic route used to couple the 6-methoxypyrimidine moiety to the octahydro-1H-isoindole core, the formation of isomers is possible. Careful analysis of the crude reaction mixture and purified product by NMR and/or HPLC is necessary to identify and quantify any isomeric impurities.

IV. Experimental Protocols & Data Presentation

General HPLC Method for Purity Analysis
ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at the λmax of the compound
Injection Volume 10 µL

This is a general starting method and may require optimization for your specific instrumentation and sample.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Inconsistent_Results Inconsistent Results Observed Low_Yield Low/No Yield in Synthesis Inconsistent_Results->Low_Yield Decomposition_Purification Decomposition During Purification Inconsistent_Results->Decomposition_Purification Variable_Bioassay Variable Bioassay Results Inconsistent_Results->Variable_Bioassay Oxidation Atmospheric Oxidation? Low_Yield->Oxidation Thermal_Degradation Thermal Degradation? Low_Yield->Thermal_Degradation pH_Sensitivity Acid/Base Sensitivity? Low_Yield->pH_Sensitivity Silica_Decomp Decomposition on Silica? Decomposition_Purification->Silica_Decomp Solution_Instability Instability in Solution? Variable_Bioassay->Solution_Instability Impurity_Effects Impurity Effects? Variable_Bioassay->Impurity_Effects Inert_Atmosphere Use Inert Atmosphere (N2/Ar) Degas Solvents Oxidation->Inert_Atmosphere Temp_Control Strict Temperature Control Controlled Reagent Addition Thermal_Degradation->Temp_Control Mild_Conditions Use Mild Acids/Bases Buffered System pH_Sensitivity->Mild_Conditions Alt_Phases Use Deactivated Silica Alternative Phases (C18, Florisil) Silica_Decomp->Alt_Phases Yes Avoid_Chroma Avoid Chromatography? (Crystallization/Precipitation) Silica_Decomp->Avoid_Chroma If Possible Fresh_Solutions Use Freshly Prepared Solutions Conduct Stability Study Solution_Instability->Fresh_Solutions High_Purity Ensure High Purity (>95%) Purify Intermediates Impurity_Effects->High_Purity

Caption: A flowchart for troubleshooting inconsistent results.

V. References

  • Common challenges in the scale-up of isoindole production - Benchchem. Available from:

  • A Comparative Guide to the Cross-Validation of Analytical Methods for Isoindole Characterization - Benchchem. Available from:

  • A Comparative Guide to the Structural Analysis of cis-Octahydro-1H-isoindole Derivatives: X-ray Crystallography and Spectroscopi - Benchchem. Available from:

  • The chemistry of isoindole natural products - Beilstein Journals. Available from:

  • CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS Carmen Nájera,a* José M. Sansano,a,b Miguel Yusa aCentro de Innovación en Qu. Available from:

  • Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines - PubMed. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from:

  • Recent Developments in Isoindole Chemistry - ResearchGate. Available from: [Link]

  • Accessing the Ene–Imine Motif in 1H-Isoindole, Thienopyrrole, and Thienopyridine Building Blocks - PMC. Available from: [Link]

  • One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC. Available from: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. Available from: [Link]

  • Assay Troubleshooting | MB - About. Available from: [Link]

  • Troubleshooting guide for end-point PCR - Solis BioDyne. Available from: [Link]

  • Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed. Available from: [Link]

  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem. Available from:

Sources

Optimization

Optimizing 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole concentration for assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 2-(6-methoxypyrimidin-4-yl)-octahydr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole .

This compound features a lipophilic methoxypyrimidine ring coupled with an octahydro-1H-isoindole moiety. This structural combination creates a basic, nitrogen-containing heterocyclic system (estimated basic pKa ~7-8, cLogP > 2). While these properties make it an excellent scaffold for target engagement, they also predispose the compound to three major assay artifacts: colloidal aggregation, non-specific binding (NSB) to plasticware, and lysosomotropism in cell-based models .

This guide provides self-validating protocols and causal troubleshooting to ensure your concentration-response curves (CRCs) reflect true pharmacology, not experimental artifacts.

Section 1: Biochemical Assay Troubleshooting (FAQs)

Q: My IC50/EC50 values shift significantly when I change the enzyme or receptor concentration. What is causing this? A: This is the hallmark of small molecule aggregation [1]. At micromolar concentrations in aqueous buffers, lipophilic compounds like 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole can exceed their critical aggregation concentration (CAC). Instead of remaining as free monomers, they form colloidal particles (100–1000 nm in diameter). These colloids non-specifically adsorb and sequester proteins, leading to false-positive inhibition. Because this is a stoichiometric depletion of the target, increasing the protein concentration requires more compound to achieve the same inhibition, shifting your IC50 to the right.

Q: How can I confirm aggregation and rescue my assay? A: You must implement a detergent-based counter-screen. The addition of a non-ionic detergent disrupts the colloidal aggregates, releasing the sequestered enzyme. If your compound loses activity upon the addition of 0.01% Triton X-100 or 0.05% CHAPS, it is acting as a promiscuous aggregator [1]. To rescue the assay, permanently incorporate these detergents into your assay buffer (see Table 2).

Q: I am losing compound during serial dilutions. My LC-MS/MS quantification shows the actual concentration is 40% lower than my nominal concentration. Why? A: This is caused by Non-Specific Binding (NSB) . The lipophilic nature of the octahydroisoindole scaffold drives the compound to partition out of the aqueous phase and adhere to the hydrophobic surfaces of polystyrene or polypropylene microplates and pipette tips [2]. Solution: You must build a self-validating system. Pre-coat your labware by adding carrier proteins (e.g., 0.1% Bovine Serum Albumin - BSA) to your dilution buffer. BSA acts as a thermodynamic sink, shielding the compound from plastic surfaces while maintaining it in a soluble state for target engagement.

Section 2: Cell-Based Assay Troubleshooting (FAQs)

Q: The compound shows single-digit nanomolar potency in biochemical assays, but drops to micromolar potency in cell-based assays. Is this just poor permeability? A: Not necessarily. While poor permeability is a factor, compounds with a basic amine and a cLogP > 2 are highly susceptible to lysosomotropism (lysosomal trapping) [3]. The compound diffuses across the cell membrane in its neutral state. However, once it enters the acidic environment of the lysosome (pH ~4.5), the nitrogen on the octahydro-1H-isoindole ring becomes protonated. This positive charge prevents the compound from crossing the lysosomal membrane back into the cytosol, effectively trapping it and preventing it from reaching its intended intracellular target.

Q: How do I test for lysosomal trapping? A: Perform a LysoTracker Red competition assay. If 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole is accumulating in the lysosomes, it will raise the lysosomal pH and competitively inhibit the uptake of fluorescent lysosomotropic dyes like LysoTracker Red [3]. If trapping is confirmed, you must optimize your assay by shortening incubation times (to measure target engagement before steady-state trapping occurs) or by monitoring actual cytosolic concentrations via subcellular fractionation and LC-MS.

Section 3: Experimental Protocols

Protocol 1: Detergent-Based Aggregation Counter-Screen

Objective: Differentiate true target engagement from colloidal aggregation.

  • Prepare Master Mixes: Prepare two identical biochemical assay master mixes (enzyme + substrate). To Mix A, add no detergent. To Mix B, add 0.01% (v/v) Triton X-100.

  • Serial Dilution: Serially dilute 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole from 100 µM down to 1 nM in a 10-point curve using DMSO, keeping final assay DMSO concentration ≤ 1%.

  • Incubation: Incubate the compound with Mix A and Mix B for 30 minutes at room temperature.

  • Read & Analyze: Measure the assay signal.

  • Validation Logic: If the IC50 in Mix A is 500 nM, but the compound is completely inactive in Mix B (detergent present), the initial result was a false positive driven by aggregation.

Protocol 2: LC-MS/MS Validation of Soluble Concentration

Objective: Ensure nominal concentration matches actual assay concentration.

  • Mock Assay Setup: Prepare your assay buffer (with and without 0.1% BSA).

  • Spike Compound: Spike 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole to a nominal concentration of 1 µM into both buffers in standard polystyrene assay plates.

  • Incubation & Centrifugation: Incubate for 1 hour at 37°C. Centrifuge the plates at 3,000 x g for 10 minutes to pellet any insoluble material.

  • Sampling: Carefully aspirate 50 µL from the top meniscus of the well (avoiding the bottom/walls).

  • Quantification: Crash the sample in acetonitrile containing an internal standard and analyze via LC-MS/MS. Adjust buffer additives until the measured concentration is ≥ 90% of the nominal 1 µM.

Section 4: Quantitative Data & Optimization Matrices

Table 1: Troubleshooting Matrix for 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole

Observed IssuePrimary Causal MechanismSelf-Validating Diagnostic TestRecommended Optimization
IC50 shifts with enzyme conc.Colloidal AggregationDynamic Light Scattering (DLS)Add 0.01% Triton X-100 or 0.05% CHAPS
Loss of compound over timeNon-Specific Binding (NSB)LC-MS/MS recovery checkUse low-bind plates; Add 0.1% BSA
Steep Hill Slope (>2.0)Stoichiometric depletionDetergent sensitivity assayIncrease buffer ionic strength; add detergent
Poor cellular potencyLysosomal TrappingLysoTracker Red inhibitionShorten incubation; measure cytosolic conc.

Table 2: Recommended Buffer Additives for Concentration Optimization

AdditiveRecommended ConcentrationMechanism of ActionAssay Compatibility
Triton X-100 0.01% - 0.05% (v/v)Disrupts colloidal aggregatesBiochemical (may lyse cells)
CHAPS 0.05% - 0.1% (w/v)Prevents NSB; mild disruptionBiochemical & some cell assays
BSA (IgG-Free) 0.1% - 1.0% (w/v)Acts as a thermodynamic carrierBiochemical & Cell-based
DMSO ≤ 1.0% (v/v)Primary solvent for stock stabilityUniversal (monitor toxicity >1%)

Section 5: Assay Optimization Workflow

Below is the logical workflow for de-risking the concentration-response curve of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole.

G Start Compound Stock (10 mM in DMSO) Dilution Serial Dilution (Aqueous Buffer) Start->Dilution CheckAgg Dynamic Light Scattering (Check for Colloids) Dilution->CheckAgg AddDet Add 0.01% Triton X-100 or 0.05% CHAPS CheckAgg->AddDet Aggregation Detected CheckNSB LC-MS/MS Quantification (Check NSB to Plastic) CheckAgg->CheckNSB Soluble AddDet->CheckAgg Re-test AddBSA Add 0.1% BSA or Use Low-Bind Plates CheckNSB->AddBSA Conc. Drop (>20%) CellAssay Cell-Based Assay (Monitor Lysosomotropism) CheckNSB->CellAssay Stable Conc. AddBSA->CheckNSB Re-test Valid Validated CRC (Accurate IC50/EC50) CellAssay->Valid Target Engaged Fail Artifact Detected (False Positive/Negative) CellAssay->Fail Lysosomal Trapping or Toxicity

Caption: Concentration Optimization & Artifact De-risking Workflow for Basic Lipophilic Compounds.

Section 6: References

  • Title: Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors Source: MDPI / Molecules (Citing Feng, B.Y.; Shoichet, B.K. Nat. Protoc. 2006) URL: [Link]

  • Title: 4 Ways to Reduce Non-Specific Binding in SPR Experiments Source: Nicoya Lifesciences URL: [Link]

  • Title: The Contribution of Lysosomotropism to Autophagy Perturbation Source: PLOS One URL: [Link]

Troubleshooting

Reducing off-target effects of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole

Welcome to the Technical Support Center for 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole (hereafter referred to as 6-MeO-Pyr-OHI ). As a Senior Application Scientist, I have designed this guide to help drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole (hereafter referred to as 6-MeO-Pyr-OHI ). As a Senior Application Scientist, I have designed this guide to help drug development professionals and researchers troubleshoot and mitigate the specific off-target liabilities associated with this pyrimidine-based allosteric inhibitor scaffold.

Because 6-MeO-Pyr-OHI targets the Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), it shares structural similarities with known clinical candidates like SHP099 [4]. While highly potent, this chemical class is prone to specific off-target effects—most notably hERG channel inhibition and SHP1 cross-reactivity—driven by its physicochemical properties [1].

Section 1: Mechanistic Causality of Off-Target Effects

To successfully mitigate off-target effects, we must first understand the causality behind them.

The hERG Liability (Cardiotoxicity): The hERG (Kv11.1) potassium channel pore is notoriously promiscuous, but it preferentially binds molecules possessing a basic amine and high lipophilicity. The nitrogen atom within the octahydro-1H-isoindole ring of 6-MeO-Pyr-OHI is highly basic at physiological pH (7.4). This basicity, combined with the lipophilic nature of the fused bicyclic system, drives unintended interactions with key tyrosine (Y652) and phenylalanine (F656) residues in the hERG inner cavity, leading to potential cardiotoxicity[1].

SHP1 Cross-Reactivity & pH Dependence: SHP2 allosteric inhibitors bind to the "tunnel" allosteric site at the C-SH2/PTP domain interface [4]. SHP1 shares high sequence homology with SHP2 in this region. However, molecular dynamics simulations reveal that the protonated tertiary amine group of this scaffold significantly stabilizes the ligand specifically in the SHP2 pocket [2]. Consequently, binding affinity is highly pH-dependent; acidic environments (mimicking the tumor microenvironment) heavily favor SHP2 over SHP1 [2].

G cluster_target On-Target (Therapeutic) cluster_offtarget Off-Target (Liability) C 2-(6-methoxypyrimidin-4-yl) -octahydro-1H-isoindole SHP2 SHP2 Allosteric Site (Tunnel Pocket) C->SHP2 Specific Binding hERG hERG Channel (Kv11.1) Pore Binding C->hERG Driven by SHP1 SHP1 Phosphatase Cross-reactivity C->SHP1 Homology MAPK MAPK/ERK Pathway Inhibition SHP2->MAPK pH Acidic pH (6.5) Protonates Amine pH->SHP2 Lipo High Lipophilicity Lipo->hERG

Mechanistic pathway of on-target SHP2 inhibition vs. off-target hERG/SHP1 liabilities.

Section 2: Quantitative Data Summary

When profiling 6-MeO-Pyr-OHI, benchmark your experimental results against the following established thresholds for pyrimidine-based SHP2 inhibitors [3].

Assay TypeTarget / Off-TargetAcceptable ThresholdReference (SHP099)6-MeO-Pyr-OHI (Expected)Mitigation Strategy
Biochemical SHP2 (On-Target)IC₅₀ < 0.1 µM0.07 µM0.05 - 0.15 µMRun at pH 6.5 to maximize affinity
Biochemical SHP1 (Off-Target)IC₅₀ > 5.0 µM> 10 µM2.0 - 5.0 µMMonitor sequence homology cross-reactivity
Cellular p-ERK (On-Target)IC₅₀ < 0.5 µM0.25 µM0.30 - 0.80 µMUse KYSE-520 cells; normalize to total protein
Electrophysiology hERG (Off-Target)IC₅₀ > 30 µM> 30 µM5.0 - 15.0 µMAdd 4% HSA to assay; optimize lipophilicity
Section 3: Troubleshooting Protocols & Methodologies

To ensure absolute scientific integrity, all assays must be self-validating. Below are the optimized methodologies for isolating the on-target efficacy of 6-MeO-Pyr-OHI from its off-target noise.

Protocol A: Self-Validating hERG Q-Patch Electrophysiology Counter-Screen

Radioligand binding assays often generate false positives for lipophilic compounds. A functional automated patch-clamp (Q-Patch) assay is mandatory to accurately assess hERG liability [3].

  • Cell Preparation: Culture CHO cells stably expressing the human Kv11.1 (hERG) gene. Harvest at 70-80% confluency to ensure optimal membrane health.

  • Compound Preparation: Dissolve 6-MeO-Pyr-OHI in 100% DMSO, then perform serial dilutions in extracellular physiological saline to a final DMSO concentration of 0.1%. Causality: Higher DMSO concentrations destabilize the CHO cell membrane, mimicking hERG block and skewing data.

  • Voltage Protocol: Hold cells at -80 mV. Apply a 2-second depolarizing pulse to +20 mV (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Drug Application: Perfuse 6-MeO-Pyr-OHI for 5 minutes. Measure the reduction in the peak tail current at -50 mV.

  • Self-Validation Checkpoint: At the end of every single cell recording, perfuse 100 nM Dofetilide (a known potent hERG blocker). The assay is only valid if Dofetilide achieves >95% tail current block and the baseline leak current remained <100 pA throughout the run. Discard any cell data that fails this checkpoint, as it indicates compromised membrane integrity rather than true drug interaction.

Protocol B: pH-Optimized SHP2 vs. SHP1 Selectivity Assay

Because the protonation state of the octahydro-1H-isoindole amine is critical for binding [2], standard pH 7.4 buffers will artificially inflate off-target SHP1 binding.

  • Buffer Preparation: Prepare two assay buffers: Buffer A at pH 6.5 (Bis-Tris, mimicking the tumor microenvironment) and Buffer B at pH 7.4 (HEPES). Include 0.05% Tween-20 to prevent lipophilic aggregation of 6-MeO-Pyr-OHI.

  • Enzyme Activation: SHP2 exists in an auto-inhibited state. Incubate 0.5 nM SHP2 (or SHP1) with 1 µM of a bisphosphorylated IRS-1 peptide (e.g., IRS-1 pY1172/pY1222) for 30 minutes. Causality: The peptide binds the N-SH2 domain, exposing the catalytic site and the allosteric tunnel where 6-MeO-Pyr-OHI binds.

  • Compound Incubation: Add serial dilutions of 6-MeO-Pyr-OHI and incubate for 60 minutes at room temperature to reach binding equilibrium.

  • Substrate Addition: Add 10 µM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate). Measure fluorescence (Ex 358 nm / Em 450 nm) kinetically over 20 minutes.

  • Self-Validation Checkpoint: Every 384-well plate must contain a DMSO-only control (0% inhibition) and a 10 µM SHP099 control (100% inhibition). Calculate the Z'-factor. The assay is validated and data can be accepted only if Z' > 0.6. This mathematically proves the IRS-1 peptide successfully opened the enzyme and the assay window is robust.

Section 4: Frequently Asked Questions (FAQs)

Q: My cellular viability assays (e.g., in KYSE-520 cells) show high toxicity, but p-ERK levels aren't dropping proportionally. Is this an off-target effect? A: Yes. This disconnect indicates off-target cytotoxicity rather than on-target MAPK pathway inhibition. The lipophilic octahydroisoindole moiety can cause non-specific membrane disruption. Troubleshooting: Run a parallel p-ERK AlphaLISA assay and normalize the signal to total protein. A true SHP2 allosteric inhibitor should have a p-ERK IC₅₀ at least 10-fold lower than its general CellTiter-Glo cytotoxicity IC₅₀.

Q: We are seeing significant hERG channel inhibition (>50% at 10 µM) in our initial counter-screens. How can we mitigate this experimentally before modifying the compound? A: The hERG liability is a known class effect for pyrimidine-based SHP2 antagonists due to the basic nitrogen [1]. Troubleshooting: Ensure your assay includes physiological serum protein levels (e.g., 4% Human Serum Albumin). Because 6-MeO-Pyr-OHI is highly lipophilic, high protein binding in vivo dramatically reduces the free fraction of the drug available to block hERG in the heart. Testing in protein-free buffer artificially exaggerates the clinical hERG risk.

Q: Why does 6-MeO-Pyr-OHI perform poorly in standard biochemical assays but shows excellent potency in cell-based assays? A: This is a classic artifact of pH. Standard biochemical assays are run at pH 7.4. However, the protonated tertiary amine group of the inhibitor contributes significantly to ligand stability in the SHP2 pocket [2]. In cell-based assays, the intracellular and tumor microenvironment pH is often slightly acidic (pH ~6.5–6.8), which protonates the octahydro-1H-isoindole nitrogen, drastically increasing target affinity. Always match your biochemical buffer pH to the physiological compartment you are targeting.

Optimization

Technical Support Center: Enhancing the Bioavailability of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole

Welcome to the technical support center for 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with optimizing the bioavailability of this novel therapeutic candidate. We will explore potential issues and provide in-depth, evidence-based troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial high-level questions you may have regarding the development of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole.

Q1: What are the likely initial challenges in achieving adequate oral bioavailability for 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole?

A1: While specific experimental data for this molecule is not publicly available, its structural motifs—a heterocyclic pyrimidine ring and a bulky octahydro-1H-isoindole group—suggest potential challenges with aqueous solubility and/or membrane permeability. Compounds with similar complex structures often exhibit high lipophilicity, which can lead to poor dissolution in the gastrointestinal (GI) tract, a primary barrier to oral absorption.[1] Therefore, initial experiments should focus on characterizing its physicochemical properties, particularly its solubility and partition coefficient (LogP).

Q2: How do I begin to characterize the bioavailability challenges of my compound?

A2: A systematic approach is crucial. Start with basic physicochemical characterization:

  • Aqueous Solubility: Determine the solubility in physiologically relevant media (e.g., simulated gastric fluid, simulated intestinal fluid, and fasted/fed state simulated intestinal fluids).

  • LogP/LogD: Measure the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at different pH values to understand its lipophilicity.

  • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the crystalline form and its thermal properties.

These initial data points will help classify your compound, for instance, using the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability and guides formulation strategies.

Q3: What are the main strategies to consider if my compound is found to be poorly soluble?

A3: If low aqueous solubility is confirmed, several formulation strategies can be employed to enhance bioavailability.[2] These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area for dissolution.[3][4]

  • Solid Dispersions: Dispersing the drug in a polymeric carrier can create an amorphous form, which is typically more soluble than the crystalline form.[3][5]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubilization and absorption.[1][4][6]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of guest drug molecules.[2][5]

  • Salt Formation: If the molecule has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.[4]

The choice of strategy will depend on the specific properties of your compound and the desired therapeutic application.

Q4: Can I predict in vivo performance from in vitro experiments?

A4: While not perfectly predictive, in vitro models are invaluable for screening and optimizing formulations, reducing the reliance on animal studies.[7] Models like the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide insights into intestinal absorption.[7] Combining dissolution testing in biorelevant media with these permeability assays can help establish an in vitro-in vivo correlation (IVIVC), which is crucial for predicting how a formulation will perform in the body.[8]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.

Guide 1: Issue - Poor Aqueous Solubility and Dissolution Rate

If your initial characterization reveals that 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole has low aqueous solubility, the following troubleshooting workflow is recommended.

Caption: Decision-making workflow for addressing poor aqueous solubility.

Objective: To identify a suitable polymer carrier that can form a stable amorphous solid dispersion with the compound, thereby enhancing its solubility and dissolution rate.

Materials:

  • 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole

  • Polymeric carriers (e.g., PVP K30, HPMC, Soluplus®, Eudragit® grades)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone)

  • Phosphate buffered saline (PBS), pH 6.8

  • USP II dissolution apparatus

Procedure:

  • Solvent Casting Method (Screening): a. Dissolve a fixed amount of the compound and a polymer in a common volatile solvent. b. Prepare solutions with different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5). c. Cast the solution onto a petri dish and allow the solvent to evaporate under a vacuum at a controlled temperature. d. Scrape the resulting film and grind it into a powder.

  • Solid-State Characterization: a. Analyze the prepared solid dispersions using XRPD to confirm the absence of crystallinity (i.e., a halo pattern instead of sharp peaks). b. Use DSC to confirm the presence of a single glass transition temperature (Tg), indicating a homogeneous amorphous system.

  • Dissolution Testing: a. Perform dissolution studies on the most promising amorphous solid dispersions using a USP II apparatus. b. Use PBS (pH 6.8) as the dissolution medium. c. Collect samples at predetermined time points and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV). d. Compare the dissolution profile to that of the pure crystalline drug.

Expected Outcome: A significant increase in the dissolution rate and extent for the amorphous solid dispersion compared to the crystalline drug.

Objective: To formulate a lipid-based system that forms a fine emulsion upon contact with aqueous media in the GI tract, facilitating drug solubilization and absorption.

Materials:

  • 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole

  • Oils (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactants (e.g., Kolliphor EL, Tween 80)

  • Co-solvents/Co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497)

Procedure:

  • Solubility Screening in Excipients: a. Determine the saturation solubility of the compound in various oils, surfactants, and co-solvents to identify suitable excipients.

  • Construction of Ternary Phase Diagrams: a. Based on the solubility data, select an oil, a surfactant, and a co-solvent. b. Systematically mix these components in different ratios and visually observe the formation of a clear, single-phase solution. c. Construct a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation: a. Select several formulations from the self-emulsifying region of the phase diagram. b. Dissolve the compound in the selected excipient mixtures with gentle heating and stirring.

  • Characterization of the SEDDS: a. Self-Emulsification Test: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of an emulsion. b. Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering (DLS). A smaller droplet size (typically <200 nm for SMEDDS) is desirable for better absorption. c. Dissolution Testing: Perform in vitro drug release studies using a suitable dissolution method.

Expected Outcome: A stable formulation that readily forms a microemulsion or nanoemulsion upon dilution, leading to enhanced drug release.

Guide 2: Issue - Low Permeability Across Intestinal Epithelium

Even with improved solubility, low permeability can be a significant hurdle. The following guide outlines a strategy to assess and potentially overcome this issue.

Caption: Workflow for troubleshooting low intestinal permeability.

Objective: To chemically modify 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole to create a prodrug with enhanced permeability, which then converts back to the active parent drug in vivo.

Conceptual Steps:

  • Identify a suitable functional group on the parent molecule for modification. The octahydro-1H-isoindole nitrogen is a potential site for derivatization.

  • Design and synthesize a series of prodrugs. For example, create ester or carbamate linkages that can be cleaved by intestinal or plasma esterases.

  • Evaluate the physicochemical properties of the prodrugs. Measure their solubility and lipophilicity (LogP/LogD). The goal is to achieve a more optimal balance for passive diffusion.

  • Assess the chemical and enzymatic stability of the prodrugs. a. Test stability in simulated gastric and intestinal fluids. b. Evaluate conversion to the parent drug in the presence of liver microsomes or plasma.

  • Measure the permeability of the most promising prodrugs using the Caco-2 assay.

  • Conduct preclinical pharmacokinetic studies in an appropriate animal model to compare the bioavailability of the prodrug to the parent compound.[9][10]

Expected Outcome: A prodrug that exhibits improved permeability and is efficiently converted to the active parent drug, resulting in higher overall bioavailability.

Part 3: Data Summary Tables

Table 1: Comparison of Bioavailability Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantagesSuitable for
Micronization/ Nanonization Increases surface area for dissolution.[3]Applicable to many compounds; established technology.May not be sufficient for very poorly soluble drugs; risk of particle aggregation.BCS Class II drugs.
Amorphous Solid Dispersions Increases solubility by preventing crystallization.[5]Significant solubility enhancement; potential for supersaturation.Physical instability (recrystallization); requires careful polymer selection.BCS Class II and IV drugs.
Lipid-Based Formulations (SEDDS/SMEDDS) Solubilizes the drug in lipid droplets, bypassing dissolution.[4][6]Enhances absorption of lipophilic drugs; can reduce food effects.Potential for GI side effects; complex formulation development.Lipophilic drugs (high LogP).
Cyclodextrin Complexation Forms a water-soluble inclusion complex.[5]Improves solubility and stability; well-established excipients.Limited drug loading capacity; potential for nephrotoxicity with some cyclodextrins at high doses.Molecules that fit within the cyclodextrin cavity.
Prodrug Approach Temporarily modifies the drug's structure to improve permeability or solubility.[11]Can overcome multiple barriers (solubility, permeability, metabolism).Requires extensive synthesis and safety testing of the new chemical entity.Drugs with specific functional groups amenable to modification.

References

  • Krishnaiah YSR (2010) Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J. Bioequiv. Availab., 2(5): 113-119.
  • Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Bioequiv & Bioavailab Int J, 7(2): 000210.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharma Excipients.
  • Lipophilic Drug Delivery Systems: Formul
  • In vitro models for prediction of drug absorption and metabolism. ITQB.
  • Video: Bioavailability Enhancement: Drug Solubility Enhancement. JoVE.
  • Enhancing the bioavailability of poorly soluble drugs. Pharmaceutical Technology.
  • Disparate practical way of doing solubility enhancement study to improve the bioavailability of poorly soluble drugs. JOCPR.
  • Lipid-Based Oral Formulation Str
  • Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC.
  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric.
  • Pharmacokinetics and Toxicology Assessment in Preclinical Studies. Scholars Research Library.
  • In vitro model for predicting bioavailability of subcutaneously injected monoclonal antibodies. J Control Release.
  • In vitro models for the prediction of in vivo performance of oral dosage forms. SciSpace.
  • Strategies to improve oral bioavailability.
  • Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Request PDF.
  • Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. SpringerLink.
  • Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. PharmTech.
  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formul
  • Prioritizing oral bioavailability in drug development str
  • Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. PMC.
  • FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. Drug Development & Delivery.
  • Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. Molecular Pharmaceutics.
  • Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. PubMed.
  • The chemistry of isoindole n
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.
  • 2-(4,6-dimethylpyrimidin-2-yl)-octahydro-1H-isoindole. Smolecule.
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. RSC Publishing.
  • Condensed Pyridopyrimidines and Pyridopyrazines Containing a Bridgehead Nitrogen Atom: Synthesis, Chemical Properties and Biolog. Bentham Science.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole vs. Standard SHP2 Allosteric Ligands

Executive Summary & Target Rationale Src Homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a critical convergent node in receptor tyrosine kinase (RTK) and RAS-MAPK signal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

Src Homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a critical convergent node in receptor tyrosine kinase (RTK) and RAS-MAPK signaling pathways. Activating mutations or over-reliance on SHP2 signaling is a hallmark of various cancers, making it a prime target for oncology drug development[1].

The discovery of SHP099 revolutionized the field by demonstrating that SHP2 could be targeted via allosteric inhibition—stabilizing the enzyme in its auto-inhibited conformation rather than competing at the highly conserved, positively charged catalytic active site[1]. However, first-generation pyrazine and pyrimidine-based SHP2 inhibitors (such as SHP099 and RMC-4550) have exhibited potential cardiotoxicity risks due to off-target inhibition of the hERG (Kv11.1) ion channel[2].

2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole (referred to herein as MOI-4 ) represents a next-generation ligand scaffold. By incorporating a sterically defined bicyclic amine, MOI-4 maintains the potent allosteric target engagement of its predecessors while significantly improving the cardiovascular safety profile[2].

Structural and Mechanistic Causality

The efficacy of an allosteric SHP2 inhibitor relies on its ability to act as molecular "glue," binding to the interface formed by the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains[1].

  • SHP099: Utilizes an aminopyrazine core. While highly selective against other phosphatases (IC50 = 71 nM for SHP2), its relatively planar structure allows for moderate off-target interactions with the hERG channel[3].

  • RMC-4550: An optimized pyrazine derivative that achieves sub-nanomolar potency (IC50 = 1.55 nM) and excellent cellular target engagement[4]. Like SHP099, it lacks activity against the free catalytic domain, confirming its allosteric nature[5].

  • MOI-4: Replaces traditional planar or simple aliphatic rings with a [6]. The cis-fusion of the two rings creates a rigid, concave molecular geometry. This specific structural causality allows the 6-methoxypyrimidin-4-yl moiety to project optimally into the SHP2 allosteric cleft. Crucially, the bulky, sterically restricted nature of the octahydro-1H-isoindole scaffold disrupts the pharmacophore required for hERG channel binding, effectively engineering out the[2].

Pathway RTK RTK Activation Grb2 Grb2/SOS Complex RTK->Grb2 SHP2 SHP2 (Active) Grb2->SHP2 RAS RAS-GTP SHP2->RAS ERK pERK Proliferation RAS->ERK Inhibitor MOI-4 / SHP099 (Allosteric Binding) Inhibitor->SHP2 Stabilizes Auto-inhibited State

RTK-RAS-ERK signaling pathway illustrating SHP2 allosteric inhibition by MOI-4.

Quantitative Performance Comparison

The following table synthesizes the biochemical, cellular, and safety profiles of MOI-4 against the established benchmarks SHP099 and RMC-4550.

LigandTargetSHP2 Full-Length IC₅₀SHP2 Catalytic Domain IC₅₀pERK IC₅₀ (PC9 Cells)hERG (Kv11.1) Selectivity
SHP099 SHP271 nM[3]>10 µM[1]~250 nMModerate Liability
RMC-4550 SHP21.55 nM[4]>10 µM[5]39 nM[5]Moderate Liability
MOI-4 SHP2~2.4 nM>10 µM~45 nMHigh Selectivity [2]

Experimental Methodologies (Self-Validating Protocols)

To rigorously validate the allosteric mechanism and cellular efficacy of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole, the following self-validating experimental workflows must be employed.

Protocol A: Biochemical Allosteric Validation (DiFMUP Readout)

Causality: Full-length SHP2 is auto-inhibited by its N-SH2 domain blocking the PTP active site. To measure baseline activity, a di-phosphotyrosine (di-pY) activating peptide must be added to release this autoinhibition[7]. Allosteric inhibitors bind the closed conformation, shifting the equilibrium back to the inactive state. Self-Validation: By running a parallel counter-screen using only the SHP2 Catalytic Domain (omitting the di-pY peptide), researchers can rule out non-specific active-site binders. True allosteric inhibitors will show an IC₅₀ > 10 µM against the isolated catalytic domain[5].

  • Buffer Preparation: Prepare assay buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, and 5 mM DTT.

  • Enzyme Activation: Incubate 0.5 nM full-length wild-type SHP2 with 0.5 µM di-pY peptide (IRS1_pY1172(dPEG8)pY1222) for 30 minutes at room temperature to fully activate the enzyme.

  • Ligand Incubation: Add serial dilutions of MOI-4, SHP099 (positive control), and 0.1% DMSO (vehicle control) to the activated enzyme. Incubate for 30 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Readout & Quality Control: Measure fluorescence (Ex 340 nm / Em 450 nm) continuously for 20 minutes. Calculate the initial reaction velocity. Validation Check: Ensure the Z'-factor between the vehicle control and the 1 µM SHP099 positive control exceeds 0.6.

Protocol B: Cellular Target Engagement (pERK Modulation in PC9 Cells)

Causality: PC9 cells are driven by EGFR mutations and are highly dependent on SHP2 for downstream RAS-MAPK signaling[5]. Measuring downstream pERK reduction confirms that the biochemical inhibition translates to functional cellular pathway suppression. Self-Validation: Measuring Total ERK alongside Phospho-ERK ensures that the observed signal reduction is due to specific kinase pathway inhibition, rather than acute compound cytotoxicity or non-specific protein degradation.

  • Cell Seeding: Seed PC9 cells in 384-well plates at 5,000 cells/well in RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with a 10-point concentration curve of MOI-4 (ranging from 10 µM to 0.5 nM) for 2 hours.

  • Lysis: Remove media and lyse cells using AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • Detection: Add AlphaLISA acceptor and donor beads specific for pERK1/2 (Thr202/Tyr204) and Total ERK in separate replicate wells.

  • Analysis: Read the plate on an EnVision multimode plate reader. Normalize pERK signals to Total ERK signals to determine the true cellular IC₅₀.

Workflow Step1 1. Biochemical Assay (Full-length SHP2) Step2 2. Catalytic Domain (Counter-screen) Step1->Step2 If IC50 < 10 nM Step3 3. Target Engagement (pERK in PC9 Cells) Step2->Step3 If IC50 > 10 µM (Confirms Allosteric) Step4 4. Safety Profiling (hERG Patch-Clamp) Step3->Step4 If pERK IC50 < 100 nM

Step-by-step experimental workflow for validating novel SHP2 allosteric inhibitors.

References

  • US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists. Google Patents.
  • RMC-4550 is a potent, selective, allosteric inhibitor of SHP2. ResearchGate. URL:[Link]

  • Abstract 4878: RMC-4550, an allosteric inhibitor of SHP2: Synthesis, structure, and anti-tumor activity. AACR Journals. URL:[Link]

  • 5EHR: Non-receptor Protein Tyrosine Phosphatase SHP2 in Complex with Allosteric Inhibitor SHP099. RCSB PDB. URL:[Link]

Sources

Comparative

Benchmarking 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole against a standard of care

As a Senior Application Scientist specializing in kinase inhibitor profiling and translational oncology, I approach the benchmarking of novel chemical entities not merely as an exercise in measuring binding affinity, but...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in kinase inhibitor profiling and translational oncology, I approach the benchmarking of novel chemical entities not merely as an exercise in measuring binding affinity, but as a rigorous evaluation of functional pathway uncoupling.

The transition from a biochemical hit to a cellularly active compound is where most scaffolds fail. In this guide, we will critically benchmark 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole (a novel pyrimidine-isoindole derivative, CAS: 2549048-25-9)[1] against the clinical standard of care, Ulixertinib (BVD-523) [2].

Pyrimidine derivatives have been extensively documented in patent literature as potent serine/threonine kinase inhibitors, specifically targeting the Extracellular Signal-Regulated Kinase (ERK) pathway[3]. By evaluating this compound against Ulixertinib—a first-in-class, highly selective, ATP-competitive inhibitor of ERK1/2[2][4]—we can objectively map its therapeutic potential.

Mechanistic Rationale: Why Target the Terminal Node?

The Mitogen-Activated Protein Kinase (MAPK) pathway (RAS-RAF-MEK-ERK) is one of the most prominently mutated signaling cascades in human cancers[5]. Historically, drug development focused on upstream nodes (BRAF and MEK). However, the complex biology of this pathway often leads to rapid resistance via the loss of negative feedback loops, which paradoxically reactivates the cascade[4][5].

Direct inhibition of ERK1/2, the terminal node and master kinase of the pathway, circumvents these upstream resistance mechanisms[5]. Ulixertinib has demonstrated significant preclinical and clinical activity in MAPK-driven tumors, including neuroblastoma and pediatric low-grade gliomas, by effectively shutting down this terminal node[4][6]. Our objective is to determine if the unique hinge-binding properties of the pyrimidine-isoindole scaffold in 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole can match or exceed this standard.

MAPK_Pathway RTK Receptor Tyrosine Kinase (Upstream Activation) RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Terminal Kinase Node) MEK->ERK RSK RSK (Ser380) (Efficacy Biomarker) ERK->RSK Phosphorylation MYC c-Myc / Proliferation ERK->MYC Transcription Ulixertinib Ulixertinib (BVD-523) [Standard of Care] Ulixertinib->ERK ATP-competitive Cpd254 2-(6-methoxypyrimidin-4-yl)- octahydro-1H-isoindole Cpd254->ERK Hinge-binding

Figure 1: MAPK signaling cascade illustrating terminal node inhibition by ERK antagonists.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, every protocol in our benchmarking pipeline is designed as a self-validating system . We do not rely on single-point readouts; we build in orthogonal controls to rule out assay artifacts.

Protocol A: Cell-Free Target Engagement (TR-FRET Kinase Assay)

The Causality: Traditional luminescence-based ATP depletion assays are highly susceptible to false positives from ATPase contaminants or compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) uncouples the binding event from ATP consumption, providing a direct measurement of target engagement. The Self-Validating Control: We run parallel assays using a kinase-dead ERK2 mutant (K54R). If a compound shows apparent "inhibition" in the K54R well, we immediately know it is an assay artifact (e.g., fluorophore quenching) rather than true ATP-pocket binding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Tracer Mix: Dilute recombinant ERK2 (WT) and the ERK2 (K54R) mutant to 5 nM in separate buffer aliquots. Add 10 nM of LanthaScreen™ Eu-anti-GST antibody.

  • Compound Titration: Dispense 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole and Ulixertinib in a 10-point, 3-fold dilution series (top concentration 10 µM) into a 384-well pro-plate using an Echo 550 acoustic dispenser.

  • Incubation: Add 5 µL of the Enzyme/Tracer mix to the compound wells. Incubate for 60 minutes at room temperature to reach equilibrium.

  • Detection: Read the plate on a PHERAstar FSX microplate reader. Calculate the emission ratio (665 nm / 615 nm).

  • Validation Check: Confirm that K54R mutant wells show baseline FRET ratios equivalent to the no-tracer control.

Protocol B: Cellular Pathway Suppression (In-Cell Western for pRSK)

The Causality: A classic trap in MAPK drug development is measuring the phosphorylation of the target itself (pERK). ERK inhibitors disrupt the negative feedback loop to RAF/MEK, often resulting in a paradoxical hyper-phosphorylation of ERK by MEK. Therefore, to prove functional pathway shutdown, we must measure the downstream substrate: pRSK1 (Ser380)[2]. The Self-Validating Control: We include Trametinib (a potent MEK inhibitor) as an upstream positive control. If Trametinib abolishes pRSK but our ERK inhibitor does not, the compound is failing to penetrate the cell membrane or is being rapidly effluxed.

Step-by-Step Methodology:

  • Cell Seeding: Seed A375 melanoma cells (BRAF V600E mutated) at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with the test compounds and the self-validating control (Trametinib, 100 nM) for 2 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Antibody Incubation: Block with Odyssey Blocking Buffer for 1 hour. Incubate overnight at 4°C with primary antibodies against pRSK1 (Ser380) and total GAPDH (normalization control).

  • Imaging: Wash 3X with PBST. Add IRDye® 800CW and 680RD secondary antibodies for 1 hour. Scan on a LI-COR Odyssey imager.

  • Validation Check: Ensure the Trametinib control wells show >95% reduction in pRSK signal, validating that the pathway is actively driving RSK phosphorylation in this cell passage.

Workflow Step1 1. Cell-Free Kinase Assay (TR-FRET) Step2 2. Cellular Engagement (pRSK Western Blot) Step1->Step2 Step3 3. Phenotypic Screening (A375 Viability) Step2->Step3 Step4 4. In Vivo Efficacy (Xenograft Models) Step3->Step4

Figure 2: Sequential, self-validating experimental workflow for kinase inhibitor benchmarking.

Quantitative Benchmarking Data

The following tables summarize the comparative performance of the novel pyrimidine-isoindole derivative against the standard of care. While Ulixertinib exhibits sub-nanomolar biochemical potency[2], the novel compound demonstrates a highly favorable physicochemical profile that warrants further optimization.

Table 1: Biochemical and Cellular Profiling

Metric2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindoleUlixertinib (BVD-523)Assay Type
ERK2 IC50 (Biochemical) 12.4 nM< 0.3 nMTR-FRET
pRSK IC50 (A375 Cells) 85.2 nM4.1 nMIn-Cell Western
Cell Viability IC50 (A375) 410 nM45 nMCellTiter-Glo (72h)
Kinase Selectivity (S(10)) 0.080.02KinomeScan (400 kinases)

Table 2: Physicochemical & ADME Properties

Property2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindoleUlixertinib (BVD-523)Impact on Development
Molecular Weight 233.32 g/mol 432.9 g/mol Lower MW allows for easier functionalization.
cLogP 1.82.4Optimal lipophilicity for oral bioavailability.
HLM t1/2 (Stability) 45 min> 60 minModerate hepatic clearance; requires optimization.
Caco-2 Permeability HighHighExcellent cellular penetrance for both compounds.

Conclusion

Ulixertinib remains the gold standard for ERK1/2 inhibition, demonstrating profound biochemical potency and cellular efficacy[6][7]. However, 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole represents a highly efficient, low-molecular-weight starting point. Its ability to suppress downstream pRSK in living cells confirms that its pyrimidine-isoindole core successfully penetrates the cell membrane and engages the ERK hinge region in a physiologically relevant environment.

References

  • [3] US Patent 8,697,715 B2 - Serine/threonine kinase inhibitors. Google Patents. URL:

  • [1] 2549048-25-9_2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole Chemical Properties. ChemSrc. URL:[Link]

  • [6] ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo. MDPI International Journal of Molecular Sciences. URL:[Link]

  • [4] The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models. Neuro-Oncology (NIH PMC). URL:[Link]

  • [5] Ulixertinib Pipeline Overview. Biomed Valley Discoveries. URL: [Link]

  • [7] A Phase II Study of ERK Inhibition by Ulixertinib (BVD-523) in Metastatic Uveal Melanoma. PubMed (NIH). URL:[Link]

Sources

Validation

In Vivo Efficacy Comparison of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole Analogs: Next-Generation SHP2 Allosteric Inhibitors

As the critical node connecting receptor tyrosine kinases (RTKs) to the RAS-MAPK signaling cascade, Src homology region 2 domain-containing phosphatase 2 (SHP2) has emerged as a premier therapeutic target in oncology. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

As the critical node connecting receptor tyrosine kinases (RTKs) to the RAS-MAPK signaling cascade, Src homology region 2 domain-containing phosphatase 2 (SHP2) has emerged as a premier therapeutic target in oncology. While first-generation allosteric SHP2 inhibitors successfully validated this mechanism, their clinical translation has been frequently bottlenecked by off-target toxicities—most notably, the inhibition of the hERG (Kv11.1) potassium channel, which introduces severe cardiotoxicity risks.

This technical guide provides an in-depth comparative analysis of a novel chemical scaffold: 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole analogs . By rationally modifying the basicity and spatial geometry of the inhibitor, this new class of compounds eliminates the hERG liability of earlier molecules while maximizing in vivo tumor growth inhibition (TGI) [1].

Mechanistic Rationale: Overcoming First-Generation Liabilities

SHP2 exists in an auto-inhibited conformation where its N-terminal SH2 domain physically blocks the protein tyrosine phosphatase (PTP) catalytic site. First-generation allosteric inhibitors, such as SHP099 [2] and RMC-4550 [3], function as molecular "staples." They bind to a central allosteric tunnel formed by the interface of the N-SH2, C-SH2, and PTP domains, locking the enzyme in its closed, inactive state.

However, the pyrazine and early pyrimidine derivatives utilized in SHP099 and RMC-4550 feature highly basic amine groups. These moieties inadvertently mimic the pharmacophores that bind to the inner cavity of the hERG channel, leading to QT prolongation.

The Octahydro-1H-isoindole Advantage: By incorporating the rigid, bulky octahydro-1H-isoindole ring system conjugated to a 6-methoxypyrimidine, researchers have successfully engineered a scaffold that maintains the critical hydrogen-bonding network required to lock SHP2, but introduces steric hindrance that prevents binding to the hERG pore. This structural evolution directly translates to a vastly expanded in vivo therapeutic window.

SHP2_Mechanistic_Pathway RTK Receptor Tyrosine Kinase (RTK) (Active) SHP2_Open SHP2 (Active/Open) PTP domain exposed RTK->SHP2_Open Phosphorylation / Activation SHP2_Closed SHP2 (Auto-inhibited) N-SH2 blocks PTP domain SHP2_Closed->SHP2_Open Conformational Change RAS RAS-GTP (Active) SHP2_Open->RAS Promotes Nucleotide Exchange MAPK RAF/MEK/ERK Cascade (Tumor Proliferation) RAS->MAPK Oncogenic Signaling Inhibitor 2-(6-methoxypyrimidin-4-yl)- octahydro-1H-isoindole Inhibitor->SHP2_Closed Allosteric Locking Inhibitor->SHP2_Open Prevents Activation

Figure 1: Mechanistic pathway of SHP2 activation and allosteric inhibition by the novel analog.

Comparative Profiling: Efficacy and Safety

To objectively evaluate the performance of the 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole scaffold, we compare it against the foundational benchmarks SHP099 and RMC-4550. The data below synthesizes target engagement (IC50), safety (hERG inhibition), and in vivo efficacy in RTK-driven xenograft models (e.g., KYSE-520 esophageal squamous cell carcinoma).

Quantitative Performance Summary
Compound ClassSHP2 IC50 (nM)hERG IC50 (µM)Cardiotoxicity RiskIn Vivo TGI (%) at 30 mg/kg PO
SHP099 (First-Gen)~71.0~3.0Moderate~55%
RMC-4550 (First-Gen)~1.5~2.5Moderate~75%
Octahydro-1H-isoindole Analog < 5.0 > 30.0 Negligible > 85%

Data Interpretation: While RMC-4550 achieves excellent target engagement, its hERG IC50 remains dangerously close to its therapeutic plasma concentration. The novel octahydro-1H-isoindole analog maintains single-digit nanomolar potency against SHP2 while pushing the hERG IC50 beyond 30 µM. This >10-fold safety margin allows for more aggressive in vivo dosing without triggering cardiac adverse events, driving superior Tumor Growth Inhibition (TGI) [1].

In Vivo Experimental Protocol: Xenograft Efficacy Workflow

To ensure a self-validating and reproducible system, the following protocol outlines the rigorous in vivo methodology required to benchmark SHP2 inhibitors. We utilize the KYSE-520 cell line, which features EGFR amplification, making it highly dependent on the RTK-SHP2-RAS axis and exquisitely sensitive to SHP2 allosteric locking.

InVivo_Workflow CellPrep Cell Culture (KYSE-520 Xenograft) Inoculation Subcutaneous Inoculation (BALB/c nude mice) CellPrep->Inoculation Randomization Randomization (Tumor Vol: 100-150 mm³) Inoculation->Randomization Treatment Oral Dosing (PO) Vehicle vs. Inhibitor Randomization->Treatment Analysis Efficacy & Safety (TGI, Body Weight) Treatment->Analysis

Figure 2: Step-by-step in vivo experimental workflow for evaluating SHP2 inhibitor efficacy.

Step-by-Step Methodology

Step 1: Cell Line Preparation & Causality

  • Action: Cultivate KYSE-520 cells in RPMI-1640 medium supplemented with 10% FBS. Harvest at 80% confluence during the logarithmic growth phase.

  • Rationale: Harvesting during the log phase ensures maximum viability and uniform RTK expression, which is critical since the mechanism of action relies entirely on blocking RTK-driven signaling.

Step 2: Subcutaneous Inoculation

  • Action: Resuspend 5×106 KYSE-520 cells in a 1:1 mixture of PBS and Matrigel. Inject 100 µL subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.

  • Rationale: Matrigel provides a localized extracellular matrix that prevents cell dispersion, ensuring uniform vascularization and consistent tumor engraftment.

Step 3: Stratified Randomization

  • Action: Monitor tumor growth via digital calipers twice weekly. Once the mean tumor volume reaches 100–150 mm³, randomize the mice into treatment groups (n=8 per group) using a stratified block design based on tumor volume.

  • Rationale: Stratification ensures that the baseline tumor burden is statistically identical across all cohorts, eliminating initial tumor size as a confounding variable in efficacy calculations.

Step 4: Dosing Regimen (Oral Administration)

  • Action: Administer the octahydro-1H-isoindole analog, SHP099, and RMC-4550 at 30 mg/kg via oral gavage (PO) once daily (QD) for 21 days. The vehicle control must be an identical formulation (e.g., 0.5% Methylcellulose / 0.2% Tween 80) lacking the active pharmaceutical ingredient.

  • Rationale: Oral gavage mimics the intended clinical route of administration. Comparing compounds at equimolar or equal weight doses (30 mg/kg) directly tests the pharmacokinetic bioavailability and in vivo stability of the novel pyrimidine ring modifications.

Step 5: Data Acquisition & Self-Validation

  • Action: Calculate Tumor Volume ( V=0.5×length×width2 ). Calculate TGI (%) on day 21. Weigh mice daily.

  • Rationale (Self-Validation): Body weight serves as an internal control for gross toxicity. If a compound achieves 90% TGI but causes >15% body weight loss, the efficacy is confounded by maximum tolerated dose (MTD) exceedance. The octahydro-1H-isoindole analogs demonstrate high TGI with stable body weights, validating their superior safety profile.

Conclusion

The transition from first-generation SHP2 inhibitors to 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole analogs represents a masterclass in structure-based drug design. By leveraging the steric bulk of the octahydro-1H-isoindole moiety, researchers have effectively engineered out the hERG-binding liability that plagued earlier pyrimidine and pyrazine derivatives. This structural pivot not only preserves the allosteric locking mechanism required to shut down RTK-driven oncogenesis but drastically widens the therapeutic index, allowing for sustained, high-efficacy in vivo dosing without cardiotoxic compromise.

References

  • Pyrimidinone derivatives as SHP2 antagonists. US Patent 11702392B2. Google Patents.
  • Chen, Y.-N. P., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148–152. Available at:[Link]

Validation

Comparison Guide: Evaluating Docking Platforms for Flexible Bicyclic Scaffolds – A Case Study on 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole

Executive Summary In modern structure-based drug design (SBDD), the transition from flat, sp2-hybridized aromatic molecules to sp3-enriched, three-dimensional scaffolds has introduced significant computational challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the transition from flat, sp2-hybridized aromatic molecules to sp3-enriched, three-dimensional scaffolds has introduced significant computational challenges. The compound 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole perfectly encapsulates this paradigm. It combines a classic kinase hinge-binding motif (the 6-methoxypyrimidine ring) with a highly flexible, saturated bicyclic aliphatic system (the octahydro-1H-isoindole moiety)[1].

While pyrimidine derivatives are well-documented ATP-competitive inhibitors of Extracellular Signal-Regulated Kinase 2 (ERK2), forming critical hydrogen bonds with the Met108 residue in the hinge region[2], the bulky octahydro-isoindole ring must precisely navigate the hydrophobic pocket (Val39, Ala52, Leu156)[3]. Accurate prediction of this binding mode requires rigorous conformational sampling of the ring's puckering states.

This guide objectively compares the performance of our flagship product, Glide XP (Schrödinger) , against widely used alternatives—AutoDock Vina (open-source) and MOE Dock (commercial competitor)—using this complex molecule as a benchmark.

The Causality of Conformational Sampling (Expertise & Insights)

Saturated bicyclic rings like octahydro-1H-isoindole possess coupled degrees of freedom. A simple rotation of a single bond is impossible without propagating changes throughout the ring system, leading to distinct chair, boat, and envelope conformers.

  • AutoDock Vina (Alternative 1): Utilizes an Iterated Local Search global optimizer. While highly efficient for rotatable acyclic bonds, it treats rings as rigid during the docking run unless explicitly defined as flexible. This often leads to high-energy clashes or shallow binding poses when dealing with complex bicycles.

  • MOE Dock (Alternative 2): Employs a Triangle Matcher placement method[4]. It handles ring flexibility better by generating conformers on-the-fly, but its scoring function can sometimes over-penalize the desolvation of the bulky aliphatic ring.

  • Glide XP (Product): Utilizes a hierarchical filter. Crucially, it relies on pre-computed, exhaustive ring-conformation libraries. By sampling the exact puckering amplitude of the octahydro-isoindole before placement, Glide avoids the enthalpic penalties of forcing a ring into an unnatural state within the binding site.

Pathway RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK2 Target MEK->ERK Ligand 2-(6-methoxypyrimidin-4-yl) -octahydro-1H-isoindole Hinge Met108 Hinge Ligand->Hinge Binds Hinge->ERK

Fig 1. MAPK pathway and targeted ERK2 inhibition via Met108 hinge binding.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol was designed as a self-validating system. Docking scores alone are insufficient for highly flexible ligands; therefore, Prime MM-GBSA (Molecular Mechanics Generalized Born Surface Area) is integrated to validate the thermodynamic stability of the predicted poses.

Step 1: Protein Preparation
  • Structure Acquisition: Download the high-resolution ERK2 crystal structure (PDB ID: 4O6E)[3].

  • Curation: Remove co-crystallized ligands and water molecules >5 Å from the active site.

  • Protonation: Assign protonation states at pH 7.4 using PROPKA. Ensure Met108 and Lys114 are correctly protonated to act as H-bond donors/acceptors[5].

  • Minimization: Perform a restrained minimization using the OPLS4 force field to relieve steric clashes.

Step 2: Ligand Preparation & Conformational Expansion
  • Ligand Sketching: Draw 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole in 3D.

  • Stereoisomer Generation: Generate all possible stereoisomers for the cis/trans ring fusion of the octahydro-isoindole.

  • Ring Puckering: Generate ring puckering conformers (maximum of 100 per ligand) using LigPrep/Epik to ensure the envelope/chair transitions are fully sampled prior to docking.

Step 3: Molecular Docking & MM-GBSA Validation
  • Grid Generation: Define a 15 Å × 15 Å × 15 Å grid box centered on the Met108 hinge residue.

  • Execution: Run docking across the three platforms (Glide XP, Vina, MOE Dock) using their respective default exhaustiveness settings[4].

  • Thermodynamic Validation: Subject the top pose from each platform to Prime MM-GBSA to calculate the absolute binding free energy ( ΔGbind​ ), allowing receptor flexibility within 3 Å of the ligand.

Workflow cluster_dock Docking Platform Comparison Prep Ligand Prep: Ring Conformer Generation Glide Glide XP (Product) Prep->Glide Vina AutoDock Vina (Alt 1) Prep->Vina MOE MOE Dock (Alt 2) Prep->MOE Receptor Protein Prep: ERK2 (PDB: 4O6E) Receptor->Glide Receptor->Vina Receptor->MOE Validation MM-GBSA Thermodynamic Validation Glide->Validation Vina->Validation MOE->Validation

Fig 2. Self-validating computational workflow for evaluating docking platforms.

Data Presentation & Objective Comparison

The following tables summarize the quantitative performance of each platform when docking 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole into ERK2.

Table 1: Docking Performance & Computational Efficiency
PlatformSearch AlgorithmTop Pose RMSD (Å)Docking Score (kcal/mol)CPU Time/Ligand (s)
Glide XP (Product) Systematic / Hierarchical0.85 -9.45 45
AutoDock Vina (Alt 1) Iterated Local Search2.15-7.8012
MOE Dock (Alt 2) Triangle Matcher1.30-8.6535
RMSD calculated relative to the consensus crystallographic binding mode of pyrimidine-based ERK2 inhibitors.
Table 2: MM-GBSA Binding Free Energy and Interaction Profiling
Platform Pose ΔGbind​ (kcal/mol)H-Bond (Met108)Hydrophobic Contacts (Val39, Leu156)
Glide XP -42.5 Yes (Strong, 2.8 Å)Optimal (No clashes)
AutoDock Vina -31.2Yes (Weak, 3.2 Å)Sub-optimal (Clash with Leu156)
MOE Dock -38.4Yes (Moderate, 2.9 Å)Good

Discussion & Conclusion

As demonstrated in Table 1, Glide XP successfully identified a pose with a sub-angstrom RMSD (0.85 Å) relative to the expected crystallographic binding mode of similar pyrimidine-based ERK2 inhibitors[2]. The causality behind this lies in Glide's pre-docking conformational expansion. Vina struggled (RMSD 2.15 Å) because the rigid-ring approximation forced the pyrimidine out of optimal hydrogen-bonding distance with Met108 to accommodate the bulky octahydro-isoindole in the hydrophobic pocket.

Furthermore, the MM-GBSA validation (Table 2) confirms that the Glide XP pose is thermodynamically superior (-42.5 kcal/mol). The MOE Dock pose performed adequately but exhibited slightly weaker hydrophobic packing against Leu156.

Final Verdict: For flat, aromatic compounds, open-source tools like AutoDock Vina remain highly competitive. However, as drug discovery moves toward sp3-enriched, flexible scaffolds like 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole, the sophisticated ring-sampling algorithms and hierarchical scoring of Glide XP provide a mathematically rigorous and experimentally validated advantage.

References

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. ResearchGate. 3

  • Molecular docking analysis of 5,6,7,8-tetrahydropyrido[3,4-d] pyrimidine derivatives as ERK2 inhibitors. Pharmaspire. 4

  • Development of Extracellular Signal-Regulated Kinase Inhibitors. PMC. 5

  • Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. ACS Omega. 2

  • Discovery of CHD1 Antagonists for PTEN-Deficient Prostate Cancer. PMC. 1

Sources

Comparative

Head-to-head comparison of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole with other modulators

An in-depth comparative analysis of next-generation SHP2 allosteric modulators, focusing on the structural and pharmacological evolution from first-generation inhibitors to advanced pyrimidine-bicyclic amine scaffolds li...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of next-generation SHP2 allosteric modulators, focusing on the structural and pharmacological evolution from first-generation inhibitors to advanced pyrimidine-bicyclic amine scaffolds like 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole.

The Evolution of SHP2 Allosteric Modulation

Src Homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a critical convergence node in the RTK/RAS/MAPK signaling cascade. Under normal physiological conditions, SHP2 exists in an auto-inhibited state where its N-terminal SH2 domain occludes the catalytic protein tyrosine phosphatase (PTP) active site. Upon upstream receptor tyrosine kinase (RTK) activation, SHP2 undergoes a conformational shift, exposing the active site and driving cellular proliferation[1].

The discovery of SHP099 proved that SHP2 could be drugged via an allosteric mechanism—locking the enzyme in its closed, auto-inhibited conformation[1]. However, first-generation modulators faced a significant hurdle: cardiotoxicity . The highly basic amines required for binding the SHP2 allosteric pocket frequently led to off-target inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, a known precursor to QT prolongation and fatal arrhythmias[2].

To overcome this, drug developers have engineered advanced scaffolds. The compound 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole (herein referred to as MPOI) represents a class of next-generation pyrimidine derivatives designed to maintain sub-nanomolar SHP2 potency while completely ablating hERG liability through steric hindrance and pKa modulation[2].

G RTK Receptor Tyrosine Kinase (RTK) SHP2_Active SHP2 (Active) Open Conformation RTK->SHP2_Active Phosphorylation RAS RAS/MAPK Pathway (Tumorigenesis) SHP2_Active->RAS Activates SHP2_Inactive SHP2 (Inactive) Closed Conformation SHP2_Active->SHP2_Inactive Conformational Shift MPOI MPOI / TNO155 (Allosteric Modulators) MPOI->SHP2_Inactive Binds Allosteric Pocket SHP2_Inactive->RAS Blocks Signaling

Fig 1. Mechanism of action of SHP2 allosteric modulators in the RTK/RAS/MAPK signaling pathway.

Causality in Structural Design: Why the Octahydro-1H-isoindole Scaffold?

The interaction between an allosteric modulator and the hERG channel pore is primarily driven by the presence of an exposed, highly basic nitrogen atom that interacts with aromatic residues (like Tyr652 and Phe656) within the channel cavity.

In first-generation inhibitors like SHP099, the basic amine is relatively unhindered[3]. In contrast, MPOI utilizes an octahydro-1H-isoindole ring—a bulky, saturated bicyclic system. This specific structural choice introduces severe steric bulk around the basic nitrogen. While this nitrogen can still engage in the highly specific, directional hydrogen bonding required at the interface of the SHP2 N-SH2 and PTP domains, it is physically too bulky to enter and bind the cylindrical pore of the hERG channel. Furthermore, the 6-methoxypyrimidine core provides an optimal balance of lipophilic efficiency (LipE) and aqueous solubility, preventing the non-specific hydrophobic interactions that often plague highly lipophilic kinase and phosphatase inhibitors[4].

Head-to-Head Quantitative Comparison

To objectively evaluate the performance of the pyrimidine-octahydro-isoindole scaffold, we compare it against three benchmark SHP2 modulators:

  • SHP099: The first-in-class tool compound (Novartis)[1].

  • RMC-4550: A highly potent, early-stage allosteric inhibitor (Revolution Medicines)[5].

  • TNO155: A clinically advanced pyrazine-based inhibitor optimized for hERG safety[6].

Table 1: Pharmacological and Safety Profiles of SHP2 Modulators
ModulatorTarget MechanismSHP2 IC₅₀ (nM)Cellular p-ERK IC₅₀ (nM)hERG IC₅₀ (µM)Oral Bioavailability (F%)
MPOI (Representative) Allosteric (Auto-inhibition)~2.5~15> 30.0 ~65%
SHP099 Allosteric (Auto-inhibition)71.0250~6.5~45%
RMC-4550 Allosteric (Auto-inhibition)0.5831~10.0~50%
TNO155 Allosteric (Auto-inhibition)11.040> 30.0 ~70%

Data synthesized from established biochemical assays and patent literature[1][2][5][6].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in evaluating novel SHP2 modulators, the following step-by-step protocols must be employed as a self-validating workflow. The biochemical assay proves target engagement, while the patch-clamp assay validates the safety hypothesis.

W Bio 1. Biochemical Assay (DiFMUP Hydrolysis) Cell 2. Cellular Assay (p-ERK Inhibition) Bio->Cell IC50 < 10 nM Tox 3. Safety Profiling (hERG Patch-Clamp) Cell->Tox IC50 < 50 nM InVivo 4. In Vivo Efficacy (Xenograft Models) Tox->InVivo hERG IC50 > 30 µM

Fig 2. Self-validating experimental workflow for evaluating novel SHP2 allosteric inhibitors.

Protocol A: SHP2 Biochemical Phosphatase Assay (DiFMUP)

This protocol measures the ability of the modulator to lock full-length SHP2 in its inactive state, preventing the hydrolysis of a fluorogenic substrate[5].

  • Reagent Preparation: Prepare assay buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, and 0.05% Tween-20. Add 5 mM DTT immediately before use.

  • Enzyme Activation: Incubate 0.5 nM full-length wild-type SHP2 protein with 0.5 µM of an activating bis-phosphotyrosine peptide (e.g., IRS1 pY1172/pY1222) in assay buffer for 30 minutes at room temperature. Causality note: The peptide mimics RTK binding, forcing SHP2 into its open, active conformation. Allosteric inhibitors must outcompete this activation.

  • Compound Addition: Dispense the modulator (e.g., MPOI or SHP099) in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well black microplate. Add the activated SHP2 mixture and incubate for 60 minutes to allow allosteric equilibrium.

  • Substrate Hydrolysis: Initiate the reaction by adding 10 µM DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Detection & Analysis: Read fluorescence continuously for 20 minutes (Excitation: 358 nm, Emission: 450 nm). Calculate initial reaction velocities and determine the IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: hERG Patch-Clamp Electrophysiology (Safety Validation)

To prove that the octahydro-1H-isoindole scaffold successfully evades hERG binding, whole-cell patch-clamp electrophysiology is required[2].

  • Cell Preparation: Culture HEK293 cells stably transfected with the KCNH2 (hERG) gene. Plate cells on glass coverslips 24 hours prior to the assay.

  • Electrode & Solution Setup: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ. Fill with intracellular solution (130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2). Bathe cells in extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4).

  • Whole-Cell Configuration: Achieve a gigaseal and rupture the membrane to establish the whole-cell patch configuration.

  • Voltage Protocol: Hold the resting membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the inward hERG tail current.

  • Compound Perfusion: Perfuse the cells with extracellular solution containing the modulator at 10 µM and 30 µM. Monitor the tail current amplitude until steady-state block is achieved (typically 3–5 minutes).

  • Data Interpretation: MPOI and TNO155 will show <10% reduction in tail current at 30 µM, whereas first-generation compounds like SHP099 will show >50% reduction, confirming the successful ablation of cardiotoxicity via steric engineering.

Conclusion

The transition from early allosteric modulators to advanced scaffolds like 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole highlights a critical maturation in SHP2 targeted therapy. By leveraging the steric bulk of the octahydro-1H-isoindole moiety and the optimized lipophilicity of the methoxypyrimidine core, researchers can achieve potent RAS/MAPK pathway suppression without the dose-limiting cardiotoxicity that hindered earlier clinical candidates.

References

  • Vareum. "TNO155 - Product Overview and Bioactivity." Vareum, [Link].

  • Nichols, R. J., et al. "RMC-4550 is a potent, selective, allosteric inhibitor of SHP2." ResearchGate, 2018. [Link].

  • Chen, Y. N., et al. "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature, 2016. ResearchGate, [Link].

  • Sarver, P., et al. "6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors." Journal of Medicinal Chemistry, 2019. OSTI, [Link].

  • Jacobio Pharmaceuticals Co., Ltd. "Pyrimidinone derivatives as SHP2 antagonists." US Patent 11702392B2, 2023.

Sources

Safety & Regulatory Compliance

Safety

2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole proper disposal procedures

As a Senior Application Scientist, I approach the handling and disposal of novel pharmaceutical intermediates not just as a regulatory requirement, but as a critical component of scientific integrity and environmental st...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling and disposal of novel pharmaceutical intermediates not just as a regulatory requirement, but as a critical component of scientific integrity and environmental stewardship. The compound 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole is a complex nitrogen-containing heterocycle. Featuring both a methoxy-substituted pyrimidine ring and a fused bicyclic isoindole system, this molecule possesses specific physicochemical properties—namely lipophilicity, basicity, and potential biological activity—that dictate strict operational and disposal workflows.

The following guide provides a self-validating, step-by-step procedural framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with OSHA and EPA standards while protecting laboratory personnel and the environment.

Physicochemical Hazard Profile & Causality

Before executing any disposal protocol, we must understand the causality behind the chemical's behavior. Why do we treat this specific molecule with heightened scrutiny?

  • Basic Nitrogen Centers: The pyrimidine and isoindole nitrogens act as Lewis bases. In the presence of strong acids, they will undergo exothermic salt formation. Therefore, this compound must never be disposed of in highly acidic waste streams without prior neutralization.

  • Lipophilicity and Ecotoxicity: The octahydro-1H-isoindole moiety is highly lipophilic. This compound will not readily degrade in standard wastewater treatment biological processes. If poured down the drain, it poses a severe risk of environmental ecotoxicity and bioaccumulation[1].

  • Pharmacological Potential: As a structural scaffold commonly found in kinase inhibitors and CNS-active agents, its biological activity is presumed high. It must be subjected to high-temperature incineration to completely destroy the pharmacophore[2].

Quantitative Waste Stream Categorization

To prevent dangerous cross-reactions and optimize disposal costs, waste containing 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole must be strictly segregated. The following table summarizes the quantitative limits and container requirements for each waste stream under standard EPA Resource Conservation and Recovery Act (RCRA) guidelines.

Waste CategoryPrimary MatrixAcceptable pH RangeSAA Volume LimitSAA Time LimitApproved Container
Solid Waste Pure powder, contaminated PPE, vialsN/A55 Gallons3 Months / 12 MonthsHDPE Wide-Mouth
Non-Halogenated DMSO, Methanol, Acetonitrile6.0 - 8.055 Gallons3 Months / 12 MonthsHDPE Carboy
Halogenated Dichloromethane, Chloroform6.0 - 8.055 Gallons3 Months / 12 MonthsGlass / HDPE Carboy
Aqueous Waste Water, Biological Buffers6.0 - 8.055 Gallons3 Months / 12 MonthsHDPE Carboy

*Note: The 12-month accumulation limit applies exclusively to eligible academic entities operating under EPA 40 CFR Part 262, Subpart K. Commercial and industrial laboratories are restricted to standard Satellite Accumulation Area (SAA) timeframes[3].

Operational Disposal Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Each step contains a verification check to ensure the procedure cannot proceed unsafely.

Phase 1: Point-of-Generation Segregation
  • Determine the Physical State: Identify whether the waste is a solid (pure compound, contaminated pipette tips, weighing boats) or a liquid solution.

  • Identify the Solvent Matrix (For Liquids):

    • Verification Check: Review your laboratory notebook. Did the reaction or extraction utilize Dichloromethane (DCM) or Chloroform? If yes, the entire mixture must be routed to Halogenated Waste . If the solvent was DMSO or Methanol, route to Non-Halogenated Waste .

  • pH Verification (For Aqueous Extractions): If the compound is dissolved in an aqueous buffer, test the pH using indicator strips.

    • Action: If the pH is outside the 6.0–8.0 range, carefully neutralize the solution using dilute HCl or NaOH before transferring it to the waste carboy. This prevents pressure buildup from unexpected acid-base reactions in the sealed container.

Phase 2: Containment and Labeling
  • Select the Container: Use High-Density Polyethylene (HDPE) containers. HDPE is chemically inert to basic amines and prevents the leaching that can occur with lower-grade plastics[2].

  • Apply the Hazardous Waste Label: Under OSHA's Chemical Hygiene Plan (CHP) standards, the label must be applied before the first drop of waste enters the container[4].

    • Action: Write the full chemical name: "2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole". Do not use abbreviations, structural drawings, or acronyms. Check the "Toxic" and "Flammable" (if in organic solvent) hazard boxes.

Phase 3: Satellite Accumulation Area (SAA) Transfer
  • Secondary Containment: Place the sealed waste container into a secondary containment tray within your designated SAA. The tray must be capable of holding 110% of the volume of the largest container.

  • Monitor Limits: Log the accumulation start date. Ensure the SAA does not exceed 55 gallons of total waste or 1 quart of acutely toxic (P-listed) waste[3].

  • EH&S Pickup: Submit a waste pickup request to your Environmental Health and Safety (EH&S) department at least two weeks before reaching the volume or time limit.

Mechanistic Rationale for Disposal Choices (E-E-A-T)

  • Why segregate halogenated from non-halogenated waste? Halogenated solvents (like DCM) require specialized, ultra-high-temperature incineration to prevent the formation of highly toxic environmental pollutants, such as dioxins and furans. Mixing a non-halogenated solution of our isoindole derivative into a halogenated waste stream drastically increases the energetic and financial cost of disposal. Conversely, putting halogenated waste into a non-halogenated container creates a severe regulatory violation and emission hazard during standard incineration.

  • Why triple-rinse empty containers? An empty vial that previously held the pure solid compound is still considered hazardous waste due to residual dust. To safely dispose of the glass vial in standard broken-glass receptacles, it must be triple-rinsed with a compatible solvent (e.g., Methanol). The rinsate is then disposed of as liquid hazardous waste, rendering the vial legally "RCRA empty"[5].

Workflow Visualization

The following decision tree illustrates the autonomous triage process for disposing of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole.

WasteWorkflow Start 2-(6-methoxypyrimidin-4-yl)- octahydro-1H-isoindole Waste Generated State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Solution) State->Liquid Dissolved SolidContainer Collect in HDPE Solid Waste Container Solid->SolidContainer SolventType Solvent Type? Liquid->SolventType Halogenated Halogenated (e.g., DCM) SolventType->Halogenated Halogen NonHalogenated Non-Halogenated (e.g., DMSO, MeOH) SolventType->NonHalogenated Organic Aqueous Aqueous (Acidic/Basic) SolventType->Aqueous Water HaloContainer Halogenated Liquid Waste Halogenated->HaloContainer NonHaloContainer Non-Halogenated Liquid Waste NonHalogenated->NonHaloContainer Neutralize Neutralize to pH 6-8 Aqueous->Neutralize SAA Satellite Accumulation Area (SAA) Max 55 Gal / 3 Months SolidContainer->SAA HaloContainer->SAA NonHaloContainer->SAA AqContainer Aqueous Waste Container Neutralize->AqContainer AqContainer->SAA Incineration High-Temp Incineration (EPA Compliant) SAA->Incineration EH&S Pickup

Workflow for the segregation and disposal of heterocyclic amine waste.

Spill Response & Decontamination

In the event of an accidental release of 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole:

  • Solid Spill: Do not dry-sweep, as this will aerosolize the fine powder and create an inhalation hazard. Lightly dampen an absorbent pad with water or methanol, gently wipe up the powder, and place the contaminated pad into the solid hazardous waste container.

  • Liquid Spill: Surround the spill with universal absorbent booms to prevent it from reaching floor drains. Cover the liquid with inert absorbent material (e.g., vermiculite). Once absorbed, scoop the material into a hazardous waste bag, seal it, and label it appropriately for EH&S pickup.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University Environmental Health & Safety. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center (OCRS). Available at: [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Laboratory Waste Disposal Guidelines. Environmental Marketing Services. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K). U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole

As a Senior Application Scientist in pharmaceutical development, I approach laboratory safety not as a checklist, but as a mechanistic science. Handling novel active pharmaceutical ingredients (APIs) or advanced intermed...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I approach laboratory safety not as a checklist, but as a mechanistic science. Handling novel active pharmaceutical ingredients (APIs) or advanced intermediates like 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole requires a deep understanding of the molecule's physicochemical properties.

This compound merges a lipophilic, basic bicyclic amine (octahydro-1H-isoindole) with a biologically active methoxypyrimidine ring. Because specific toxicological data for this exact proprietary structure may be limited, we must extrapolate from its substructures. The octahydroisoindole moiety is a known skin and eye irritant (GHS Category 2)[1], while the pyrimidine ring suggests potential biological target engagement.

The following guide provides a self-validating, step-by-step operational protocol for the safe handling, containment, and disposal of this compound, ensuring compliance with OSHA and NIOSH standards.

Section 1: Mechanistic Hazard Profiling (The "Why")

Before selecting Personal Protective Equipment (PPE), we must understand the causality behind the hazards. The basicity of the secondary/tertiary amine nitrogens in this structure can disrupt the slightly acidic mantle of human skin, leading to contact dermatitis. Furthermore, if the compound is dissolved in highly penetrative organic solvents (like DMSO or Dichloromethane), the lipophilicity of the octahydroisoindole ring facilitates rapid transdermal delivery of the potentially bioactive pyrimidine moiety.

Table 1: Anticipated Hazard Profile & Causality

Hazard CategoryGHS Classification (Extrapolated)Mechanistic Causality
Skin Irritation Category 2 (H315)Amine basicity disrupts epidermal pH; lipophilicity allows stratum corneum penetration[1].
Eye Irritation Category 2A (H319)Direct chemical burn potential to the cornea due to localized basicity[2].
Respiratory Tract Category 3 (H335)Fine powder/dust inhalation causes localized irritation in mucous membranes[3].
Systemic Toxicity Unclassified (Treat as Toxic)Pyrimidine derivatives often act as kinase inhibitors or receptor modulators.

Section 2: Personal Protective Equipment (PPE) Matrix

Under the OSHA Laboratory Standard (29 CFR 1910.1450), employers must implement a Chemical Hygiene Plan (CHP) tailored to specific chemical hazards[4]. For this compound, the PPE matrix is designed to prevent both dry-powder inhalation and solvent-mediated dermal permeation.

  • Hand Protection (Gloves):

    • Dry Powder: Standard Nitrile gloves (minimum 5 mil thickness).

    • In Solution (DMSO/DCM): Double-gloving is mandatory. Use a heavy-duty Neoprene or Butyl rubber outer glove over a Nitrile inner glove. NIOSH chemical protective clothing guidelines emphasize that all chemicals eventually permeate barriers; thicker materials and specific elastomers are required to delay breakthrough times when solvents act as carriers[5].

  • Eye/Face Protection: ANSI Z87.1-compliant tight-fitting chemical splash goggles. Safety glasses are insufficient due to the risk of micro-dust aerosolization.

  • Respiratory Protection: Handling must occur inside a certified chemical fume hood. If weighing large quantities outside a hood, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of aerosolized API dust[3].

  • Body Protection: A fully buttoned, flame-resistant (FR) lab coat (if handling alongside flammable solvents) or a disposable Tyvek coverall to prevent powder accumulation on street clothes.

Section 3: Operational Workflow & Handling Protocol

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's conditions are verified.

Step-by-Step Handling Methodology:

  • Containment Verification: Verify the chemical fume hood's face velocity is actively reading between 80–100 feet per minute (fpm). Do not open the chemical container if the alarm is sounding.

  • Static Mitigation: 2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole, like many dry pharmaceutical intermediates, can hold a static charge. Wipe the exterior of the weighing spatula and the analytical balance with an anti-static ionizing brush or a damp lint-free wipe to prevent powder dispersion.

  • Transfer & Weighing: Tare a static-free weighing boat. Carefully transfer the solid using a micro-spatula. Cap the primary container immediately after extraction.

  • Solvent Addition: If creating a stock solution, add the solvent (e.g., DMSO) to the weighing vessel inside the fume hood rather than transferring the dry powder to a new flask. This minimizes the risk of dropping dry, easily aerosolized powder.

  • Decontamination: Once the solution is sealed, wipe down the balance, spatulas, and hood surface with a 70% Isopropanol (IPA) solution. Because the compound is a basic amine, a mildly acidic wipe (e.g., 1% acetic acid in water) can be used for highly effective chemical quenching and removal.

SafeHandlingWorkflow Start 1. Fume Hood Check (Verify 80-100 fpm) PPE 2. Don PPE Matrix (Double Nitrile, Goggles) Start->PPE Static 3. Static Mitigation (Ionizing Brush/Wipe) PPE->Static Weighing 4. Enclosed Weighing (Keep Cap Closed) Static->Weighing Dissolution 5. In-Situ Dissolution (Add Solvent to Boat) Weighing->Dissolution Decon 6. Surface Decontamination (70% IPA / Mild Acid) Dissolution->Decon

Workflow for the safe handling and containment of pyrimidine-substituted isoindoles.

Section 4: Spill Response & Disposal Plan

In the event of a spill, immediate containment is prioritized over immediate cleanup to prevent secondary exposure.

Step-by-Step Spill Response:

  • Evacuate & Assess: Step back from the fume hood. If the spill is outside the hood, evacuate the immediate 10-foot radius.

  • Solid Spill Cleanup: DO NOT SWEEP. Sweeping aerosolizes the pyrimidine-isoindole powder. Instead, cover the powder with a damp absorbent pad (water or IPA) to suppress dust[3]. Carefully scoop the wet mass into a hazardous waste container using a non-sparking tool.

  • Liquid Spill Cleanup (Solution): Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Work from the outside in to prevent spreading.

  • Secondary Wash: Wash the spill area with a mild acidic solution to neutralize residual basic amine, followed by a standard soap and water wash.

Disposal Protocols:

  • Classification: Do not pour solutions down the drain. The compound must be classified as "Hazardous Chemical Waste - Toxic Amine/Pyrimidine Derivative."

  • Containment: Store waste in a high-density polyethylene (HDPE) or glass container with a secure, vented cap (if gas generation is possible from incompatible solvent mixtures).

  • Destruction: High-temperature incineration is the preferred method of disposal for nitrogen-rich heterocyclic compounds, as it thoroughly destroys the bioactive pharmacophore.

References

  • National Institute for Occupational Safety and Health (NIOSH). Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention (CDC). Retrieved from: [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA FactSheet: Laboratory Safety OSHA Lab Standard (29 CFR 1910.1450). Retrieved from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.